molecular formula C15H18N2O2 B074075 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione CAS No. 1463-48-5

8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione

Número de catálogo: B074075
Número CAS: 1463-48-5
Peso molecular: 258.32 g/mol
Clave InChI: ZGADWVQZLQNWHP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione (CAS Registry Number: 1463-48-5) is a high-value spirocyclic diaza compound with the molecular formula C₁₅H₁₈N₂O₂ and a molecular weight of 258.32 g/mol. This compound features a unique spiro[4.5]decane scaffold, which serves as a privileged structure in medicinal chemistry for the development of pharmacologically active agents. PHYSICOCHEMICAL PROPERTIES This solid compound exhibits a melting point of approximately 189°C and a boiling point estimated at 446.5°C at 760 mmHg. It has a calculated density of 1.23 g/cm³ and a flash point of about 223.8°C, indicating moderate thermal stability. The compound's structure contributes to its low vapor pressure of 3.63E-08 mmHg at 25°C. APPLICATIONS AND RESEARCH SIGNIFICANCE This benzyl-diazaspirodecane-dione derivative functions as a key synthetic intermediate and scaffold in organic and medicinal chemistry research. Its structural framework is closely related to diazaspiro[4.5]decane systems investigated for their potential biological activities. The compound serves as a versatile building block for developing central nervous system (CNS) active agents and has demonstrated relevance in synthesizing cholinergic-type compounds. Related diazaspiro[4.5]decane structural analogs have shown significant research potential across multiple therapeutic areas, including neurological disorders, with some derivatives exhibiting parasympathomimetic activity through muscarinic receptor interactions. HANDLING AND STORAGE For optimal stability, store in a cool, dry, and well-ventilated place with the container tightly closed. In laboratory handling, avoid dust formation and use personal protective equipment including gloves and safety goggles. Use spark-proof tools and explosion-proof equipment to ensure safe handling practices. NOTE: This product is intended for research and laboratory use only. It is not designed, tested, or approved for diagnostic, therapeutic, or human use. Researchers should conduct appropriate risk assessments before using this material.

Propiedades

IUPAC Name

8-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-13-10-15(14(19)16-13)6-8-17(9-7-15)11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGADWVQZLQNWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622493
Record name 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1463-48-5
Record name 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione: Core Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione is limited. This guide summarizes the confirmed basic properties and presents a hypothetical synthetic protocol based on established chemical principles for related compounds, as direct experimental data for this specific molecule is not extensively documented in peer-reviewed literature.

Core Properties

This compound is a spirocyclic compound containing a benzyl-substituted piperidine ring fused to a hydantoin (imidazolidine-2,4-dione) moiety. The core structure is of interest in medicinal chemistry due to the prevalence of both piperidine and hydantoin scaffolds in pharmacologically active molecules.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1463-48-5[1][2]
Molecular Formula C₁₅H₁₈N₂O₂[1][2]
Molecular Weight 258.32 g/mol [1][2]
Melting Point 189 °C[1]

Synthetic Protocols: A Hypothetical Approach

While a specific, validated experimental protocol for the synthesis of this compound is not available in the surveyed literature, a plausible synthetic route can be proposed based on the well-established Bucherer-Bergs reaction for the formation of hydantoins from ketones. This multi-step synthesis would likely begin with the commercially available 1-benzylpiperidin-4-one.

Proposed Synthetic Workflow

The logical flow for the synthesis is outlined in the diagram below. This represents a standard and reliable method for the creation of spiro-hydantoins.

G cluster_start Starting Material cluster_reaction Bucherer-Bergs Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization and Hydrolysis cluster_product Final Product A 1-Benzylpiperidin-4-one B Reaction with KCN and (NH4)2CO3 in aqueous ethanol A->B Step 1 C Spiro-hydantoin precursor (a-amino nitrile) B->C Formation D Heating under aqueous conditions C->D Step 2 E This compound D->E Finalization

References

An In-depth Technical Guide to 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione, including its chemical identity, structure, and available physicochemical properties. This document is intended to serve as a foundational resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Nomenclature

The compound in focus is most commonly identified as This compound . While this name is widely used in commercial and supplier contexts, a definitive IUPAC name from a primary chemical database such as PubChem has not been identified for this specific structure at the time of this writing.

Key identifiers for this compound are:

  • CAS Number: 1463-48-5

  • Molecular Formula: C₁₅H₁₈N₂O₂

Chemical Structure

The molecular structure of this compound consists of a spirocyclic system containing a piperidine ring and a pyrrolidine-2,5-dione (succinimide) ring. The spiro junction is at the 4-position of the piperidine ring and the 4-position of the pyrrolidine ring. A benzyl group is attached to the nitrogen atom at the 8-position of the spiro system.

An In-depth Technical Guide on 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione (CAS: 1463-48-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available technical information on 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione. A comprehensive literature search has revealed that while this compound is commercially available, detailed peer-reviewed research on its synthesis, biological activity, and mechanism of action is limited. The information presented herein is based on data from chemical suppliers and databases.

Core Compound Identification and Properties

This compound is a heterocyclic organic compound featuring a spirocyclic system containing a piperidine and a hydantoin ring. The benzyl group is attached to the nitrogen at position 8 of the piperidine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1463-48-5[1][2][3][4][5][6][7]
Molecular Formula C₁₅H₁₈N₂O₂[2]
Molecular Weight 258.32 g/mol [2][3][6][7]
Melting Point 187.00°C - 189.00°C[2][3]
Appearance White to off-white solid (typical)Commercially available
Solubility Data not readily available; likely soluble in organic solvents like DMSO and methanol.General chemical knowledge

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound has not been identified in the public domain. However, the synthesis of structurally similar spirohydantoins often involves multi-step reactions. For instance, a general route to N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones has been described involving the treatment of a corresponding ureido derivative with a base like sodium hydride, followed by acid hydrolysis[8]. Another common method for creating similar spiro-hydantoin structures is the Bucherer-Bergs reaction or the Strecker synthesis[9].

Hypothetical Synthetic Workflow:

Based on general synthetic strategies for similar compounds, a possible, though unverified, workflow for the synthesis of this compound could be conceptualized. This remains a theoretical pathway in the absence of specific literature.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product N-Benzyl-4-piperidone N-Benzyl-4-piperidone Bucherer_Bergs Bucherer-Bergs Reaction N-Benzyl-4-piperidone->Bucherer_Bergs Potassium_Cyanide Potassium_Cyanide Potassium_Cyanide->Bucherer_Bergs Ammonium_Carbonate Ammonium_Carbonate Ammonium_Carbonate->Bucherer_Bergs Target_Compound This compound Bucherer_Bergs->Target_Compound

Caption: A potential, unverified synthetic route using the Bucherer-Bergs reaction.

Biological Activity and Potential Applications

There is currently no specific biological data available in peer-reviewed literature for this compound. However, the broader class of diazaspiro[4.5]decane and related spirocyclic compounds has attracted significant interest in medicinal chemistry for a variety of therapeutic areas.

Context from Structurally Related Compounds:

  • Antihypertensive Agents: Certain 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and screened for antihypertensive activity, with some compounds acting as alpha-adrenergic blockers[10].

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been identified as novel inhibitors of the mPTP, a potential target for treating ischemia/reperfusion injury[5].

  • Opioid Receptor Agonists: A novel chemotype of δ opioid receptor-selective agonists was identified from 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, suggesting potential applications in pain management and neurological disorders[4].

  • Muscarinic Agonists: A series of 2-(acyl)amino-8-substituted-2,8-diazaspiro[4.5]decan-1,3-diones were synthesized and evaluated for their affinity towards muscarinic receptors[6].

  • Myelostimulators: 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have shown myelostimulating activity in preclinical models, indicating potential for treating myelosuppression[9].

  • Sigma-1 Receptor Ligands: A derivative of 1,4-dioxa-8-azaspiro[4.5]decane has been evaluated as a high-affinity ligand for σ1 receptors, with potential applications in tumor imaging[11].

  • EZH2 PROTACs: A 2,8-diazaspiro[4.5]decane linker has been utilized in the design of bioavailable EZH2 PROTACs for the treatment of acute myeloid leukemia[12].

It is crucial to reiterate that these activities are for structurally related but distinct molecules. The biological profile of this compound remains to be determined through dedicated research.

Signaling Pathways and Mechanism of Action

Due to the absence of biological studies on this compound, there is no information on its mechanism of action or any signaling pathways it may modulate. Future research would be required to identify its molecular targets and elucidate its pharmacological effects.

Future Research Directions

The spiro[4.5]decane scaffold is a promising starting point for the development of novel therapeutics. For this compound, future research could focus on:

  • Development and optimization of a robust synthetic protocol.

  • Screening for biological activity across a range of assays, guided by the activities of related compounds (e.g., GPCR binding, enzyme inhibition).

  • In vitro and in vivo studies to determine its efficacy and safety profile.

  • Structure-activity relationship (SAR) studies to identify more potent and selective analogs.

Logical Workflow for Future Investigation:

G Start This compound (CAS 1463-48-5) Synthesis Develop & Optimize Synthetic Route Start->Synthesis Screening Broad Biological Screening (e.g., GPCRs, Kinases) Synthesis->Screening Hit_Identified Identification of Biological 'Hit' Screening->Hit_Identified No_Hit No Significant Activity Screening->No_Hit Lead_Opt Lead Optimization (SAR Studies) Hit_Identified->Lead_Opt Preclinical In Vitro & In Vivo Preclinical Studies Lead_Opt->Preclinical Candidate Drug Candidate Preclinical->Candidate

Caption: A proposed workflow for the future investigation of the title compound.

Conclusion

This compound is a readily available chemical entity with a core structure that is present in various biologically active molecules. However, there is a significant gap in the scientific literature regarding its own biological properties and potential therapeutic applications. This presents an opportunity for researchers in drug discovery to explore the potential of this compound and its derivatives. The information provided in this guide serves as a foundational starting point for such endeavors, highlighting the known physicochemical properties and placing the compound in the context of related, biologically active molecules.

References

"8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, this guide furnishes its core physicochemical properties and supplements with detailed experimental protocols and biological context from closely related analogs. This approach aims to provide a valuable comparative framework for researchers engaged in the synthesis and evaluation of novel spirocyclic compounds.

Core Compound Properties

The fundamental molecular details of this compound are summarized below.

PropertyValue
Molecular Formula C₁₅H₁₈N₂O₂
Molecular Weight 258.32 g/mol
IUPAC Name This compound

Synthesis and Characterization of a Related Analog

Experimental Protocol: Synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

This synthesis is a three-step process:

  • Formation of Ureido Derivative: 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride is treated with potassium cyanate (KOCN) in the presence of acetic acid and water to yield the corresponding ureido derivative.

  • Cyclization: The ureido derivative undergoes cyclization with sodium hydride (60% NaH in mineral oil) in dry dimethylformamide (DMF).

  • Acid Hydrolysis: Subsequent acid hydrolysis leads to the formation of the final product, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.

The following diagram illustrates the general workflow for the synthesis of this related spirocyclic hydantoin.

G cluster_0 Step 1: Ureido Derivative Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Acid Hydrolysis start 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile HCl reagent1 Potassium Cyanate (KOCN) Acetic Acid, Water start->reagent1 product1 Ureido Derivative reagent1->product1 reagent2 Sodium Hydride (60% in mineral oil) Dry DMF product1->reagent2 product2 Cyclized Intermediate reagent2->product2 reagent3 Acid Hydrolysis product2->reagent3 final_product 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione reagent3->final_product

Synthetic workflow for a related diazaspiro compound.

Biological and Pharmacological Context

Derivatives of diazaspiro[4.5]decane have been investigated for a range of biological activities. While specific data for this compound is not available, related structures have shown potential in several therapeutic areas.

Antihypertensive Activity of Related Compounds

A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized and screened for antihypertensive activity. Certain analogs demonstrated α-adrenergic blocking properties, indicating a potential mechanism for blood pressure reduction. This suggests that the spirocyclic core can serve as a scaffold for cardiovascular drug discovery.

Myelostimulating Activity of Triazaspiro Analogs

Derivatives of 1,3,8-Triazaspiro[4.5]decane-2,4-dione have demonstrated myelostimulating activity in preclinical models. These compounds were shown to accelerate the regeneration of lymphocyte and granulocyte cell pools in bone marrow, suggesting potential applications in hematology and oncology supportive care.

The following diagram illustrates a hypothetical logical relationship for exploring the therapeutic potential of diazaspiro compounds based on the activities of related structures.

G Diazaspiro[4.5]decane Core Diazaspiro[4.5]decane Core Chemical Modification Chemical Modification Diazaspiro[4.5]decane Core->Chemical Modification Leads to Antihypertensive Analogs Antihypertensive Analogs Chemical Modification->Antihypertensive Analogs e.g. Myelostimulating Analogs Myelostimulating Analogs Chemical Modification->Myelostimulating Analogs e.g. α-Adrenergic Blockade α-Adrenergic Blockade Antihypertensive Analogs->α-Adrenergic Blockade Hematopoiesis Stimulation Hematopoiesis Stimulation Myelostimulating Analogs->Hematopoiesis Stimulation Cardiovascular Applications Cardiovascular Applications α-Adrenergic Blockade->Cardiovascular Applications Oncology Supportive Care Oncology Supportive Care Hematopoiesis Stimulation->Oncology Supportive Care

Therapeutic exploration based on related spiro-compounds.

Conclusion

This compound represents a molecule of interest within the broader class of spirocyclic compounds. While specific experimental data for this compound remains scarce, the provided information on its core properties and the synthesis and biological activities of related analogs offers a foundational resource for researchers. Further investigation into the synthesis and pharmacological profiling of this specific compound is warranted to fully elucidate its therapeutic potential.

8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione: A Technical Guide to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione belongs to the spirohydantoin class of heterocyclic compounds. Spirohydantoins are recognized as privileged scaffolds in drug discovery, with derivatives exhibiting a wide range of biological activities. The physicochemical properties of a drug candidate, primarily its solubility and stability, are fundamental to its developability, impacting everything from formulation to bioavailability and shelf-life.

Given the absence of published quantitative data for this compound, this guide provides a predictive and methodological framework based on general chemical principles and data from analogous structures.

Physicochemical Properties of this compound and Related Analogs

While specific data for the target compound is unavailable, the properties of related molecules can offer valuable insights. The basic rule of "like dissolves like" is a useful starting point; the polarity of the compound will dictate its solubility in various solvents.[1][2] The presence of a nonpolar benzyl group and a rigid spirocyclic core suggests limited aqueous solubility, while the hydantoin moiety with its potential for hydrogen bonding may confer some solubility in polar organic solvents.[3]

Table 1: Physicochemical Data for this compound and Structurally Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Notes
This compound 1463-48-5C₁₅H₁₈N₂O₂258.32189Target compound; solubility and stability data not published.
8-Benzyl-2,8-diazaspiro[4.5]decan-3-one154495-69-9C₁₅H₂₀N₂O244.33Not ReportedRelated structure with a single keto group.
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione28936-94-9C₁₄H₁₇N₃O₂259.30259-261Analog with an additional nitrogen in the hydantoin ring.
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione115005-77-1C₁₄H₁₆N₂O₂244.29Not ReportedAnalog with a phenyl instead of a benzyl group.[4][5]
8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione39124-19-1C₇H₁₀N₂O₃170.17Not ReportedCore spirohydantoin structure without the benzyl group.[6][7]

Experimental Protocols for Solubility and Stability Assessment

The following sections detail standard methodologies for determining the solubility and stability of a novel compound like this compound.

Solubility Determination

A tiered approach is recommended for assessing solubility, starting with qualitative tests and progressing to quantitative measurements in relevant solvent systems.

This initial screening provides a rapid assessment of solubility in a range of common solvents, which can inform the selection of solvents for purification, formulation, and analytical method development.[8][9]

Experimental Protocol:

  • Preparation: Dispense approximately 25 mg of the compound into separate small, labeled test tubes.

  • Solvent Addition: To each tube, add 0.75 mL of a single solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, methanol, DMSO, dichloromethane, hexane) in three 0.25 mL portions.

  • Mixing: After each addition, cap and vigorously shake or vortex the test tube for 30-60 seconds.[10]

  • Observation: Visually inspect for complete dissolution. If the compound dissolves in aqueous acid or base, it indicates the presence of a basic or acidic functional group, respectively.[11]

  • Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent.

The logical flow of this qualitative assessment is depicted in the diagram below.

G start Start with Compound water Test Solubility in Water start->water acid_base Test with Litmus Paper water->acid_base Soluble naoh Test Solubility in 5% NaOH water->naoh Insoluble end End Classification acid_base->end Acidic, Basic, or Neutral hcl Test Solubility in 5% HCl naoh->hcl Insoluble naoh->end Soluble (Weak Acid) h2so4 Test Solubility in Conc. H₂SO₄ hcl->h2so4 Insoluble hcl->end Soluble (Base) organic Test Solubility in Organic Solvents (e.g., Ethanol, DMSO, Hexane) h2so4->organic Insoluble h2so4->end Soluble (Neutral, Polar) organic->end

Caption: Workflow for Qualitative Solubility Classification.

The shake-flask method is the gold standard for determining thermodynamic solubility.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of the compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or µM.

Stability Assessment

Stability testing is crucial to determine the compound's shelf-life and identify potential degradation pathways.[12] Accelerated stability studies are often employed to predict long-term stability.[13]

This protocol uses elevated temperatures to accelerate degradation, with the relationship between temperature and reaction rate often described by the Arrhenius equation.[12]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the compound at a known concentration in relevant solvents or formulations. Also, prepare samples of the solid compound.

  • Storage Conditions: Store the samples in controlled environment stability chambers at various temperature and humidity conditions (e.g., 40°C/75% RH, 50°C/75% RH, 60°C/75% RH). Include a control sample stored at a reference condition (e.g., 5°C or 25°C/60% RH). Protect samples from light to assess thermal stability independently of photostability.[12]

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).

  • Analysis: At each time point, analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from any potential degradation products.

  • Data Evaluation: Quantify the amount of the parent compound remaining and any major degradation products formed. Plot the percentage of the parent compound remaining against time for each condition.

The diagram below illustrates the key factors and processes involved in assessing the chemical stability of a compound.

G cluster_factors Influencing Factors cluster_degradation Degradation Pathways cluster_analysis Analytical Methods Temperature Temperature Compound 8-Benzyl-2,8-diazaspiro [4.5]decane-1,3-dione Temperature->Compound Light Light Light->Compound Humidity Humidity Humidity->Compound pH pH pH->Compound Oxygen Oxygen Oxygen->Compound Hydrolysis Hydrolysis HPLC HPLC Hydrolysis->HPLC MS LC-MS/MS Hydrolysis->MS NMR NMR Hydrolysis->NMR Oxidation Oxidation Oxidation->HPLC Oxidation->MS Oxidation->NMR Photolysis Photolysis Photolysis->HPLC Photolysis->MS Photolysis->NMR Isomerization Isomerization Isomerization->HPLC Isomerization->MS Isomerization->NMR Result Stability Profile (Shelf-life, Degradants) HPLC->Result MS->Result NMR->Result Compound->Hydrolysis Compound->Oxidation Compound->Photolysis Compound->Isomerization

Caption: Factors and Processes in Chemical Stability Assessment.

Conclusion

While direct experimental data on the solubility and stability of this compound are currently lacking in the scientific literature, this guide provides researchers with the necessary tools to undertake a thorough characterization. By applying the detailed experimental protocols for qualitative and quantitative solubility assessment and for accelerated stability studies, drug development professionals can generate the critical data required to advance this compound. The information on related analogs serves as a valuable starting point for anticipating its physicochemical behavior and for designing robust experimental plans. The systematic approach outlined herein will enable a comprehensive evaluation of this promising spirohydantoin derivative for its potential as a therapeutic agent.

References

Spectroscopic Data for 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic profile of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione. A comprehensive search of publicly available scientific databases and literature reveals a notable absence of specific experimental spectroscopic data (NMR, IR, MS) for this exact compound. This suggests that while likely synthesized as part of broader medicinal chemistry efforts, its detailed characterization has not been published.

This document, therefore, provides a predictive overview of the expected spectroscopic characteristics of this compound based on the analysis of structurally similar compounds. Furthermore, it outlines standardized experimental protocols for acquiring such data and presents the available spectroscopic information for closely related analogs to serve as a reference for researchers in the field.

Predicted Spectroscopic Profile of this compound

While specific data is unavailable, the chemical structure allows for the prediction of key spectroscopic features.

Molecular Structure:

Caption: Chemical structure of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group: a singlet for the benzylic protons (-CH₂-) and multiplets in the aromatic region (around 7.2-7.4 ppm) for the phenyl ring protons. The piperidine and succinimide ring protons would appear as complex multiplets in the aliphatic region. The NH proton of the succinimide ring would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the dione functionality in the downfield region (around 170-180 ppm). Aromatic carbons would resonate in the 125-140 ppm range. The benzylic carbon and the spiro carbon would also have distinct chemical shifts.

  • IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione, typically in the range of 1700-1770 cm⁻¹. The N-H stretching of the succinimide ring would be observed around 3200 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would also be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₈N₂O₂). Common fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the spirocyclic ring system.

Spectroscopic Data of Structurally Related Compounds

Due to the lack of data for the target compound, the following tables present spectroscopic information for close structural analogs.

8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione

This analog differs by the presence of a phenyl group on the nitrogen at position 2.

PropertyValue
Molecular FormulaC₂₁H₂₂N₂O₂[1]
Molecular Weight334.4 g/mol [1]
Monoisotopic Mass334.168127949 Da[1]

No detailed NMR, IR, or MS fragmentation data for this specific analog is readily available in public databases.

1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

This analog has a methyl group at position 1 and a phenyl group directly attached to the nitrogen at position 8.

Data TypeObserved Peaks/Signals
¹H NMR (600 MHz, DMSO-d₆)δ 10.73 (s, 1H), 7.30 (t, 2H), 7.24 (m, 2H), 7.19 (m, 1H), 2.73 (s, 3H), 2.57 (tt, 1H), 2.18 (qd, 2H), 1.93 (td, 2H), 1.70-1.75 (m, 4H) ppm.[2]
¹³C NMR (150 MHz, DMSO-d₆)δ 177.3 (C=O), 155.1 (C=O), 146.4, 128.3, 126.6, 126.0, 61.6, 41.5, 30.1, 28.5, 23.1 ppm.[2]
IR (mull)ν 3143.9 (>N-H)amide, 1764.6 (C=O)amide, 1707.5 (C=O)amide cm⁻¹.[2]
HRMS (m/z)calc. for C₁₅H₁₈N₂O₂ [M − H]⁺ 257.1285, obtained 257.1287.[2]

General Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of N-benzyl spirocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • ¹³C NMR: A proton-decoupled pulse sequence is commonly employed to obtain singlets for all carbon atoms.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid: The compound can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Oil: A thin film can be prepared between two salt plates (e.g., NaCl).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

  • Data Presentation: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often dissolved in a suitable solvent and infused directly or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Ionization: Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition: The detector records the abundance of ions at each m/z value to generate the mass spectrum. For high-resolution mass spectrometry (HRMS), the exact mass is measured to help determine the elemental composition.

Workflow and Visualization

The general workflow for the spectroscopic characterization of a novel compound is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (LRMS, HRMS) purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation confirmation Structure Confirmation interpretation->confirmation

Caption: General workflow for synthesis and spectroscopic characterization.

Conclusion

While direct spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust predictive framework and references to analogous structures. The provided general protocols and workflows offer a solid foundation for researchers aiming to synthesize and characterize this and other related spirocyclic compounds. It is recommended that any future work on this molecule includes a comprehensive spectroscopic characterization to enrich the scientific literature.

References

An In-Depth Technical Guide to Diazaspiro[4.5]decane Compounds: Discovery, History, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazaspiro[4.5]decane scaffold, a unique three-dimensional bicyclic system, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its rigid, spirocyclic framework allows for precise spatial orientation of substituents, making it an attractive template for the design of potent and selective ligands for a variety of biological targets. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic strategies for this important class of compounds.

Historical Perspective and Discovery

The historical origins of the parent, unsubstituted diazaspiro[4.5]decane isomers are not prominently documented in readily accessible modern literature. Early chemical explorations of spirocyclic systems, often detailed in comprehensive chemical encyclopedias like the Beilstein Handbuch der Organischen Chemie, likely contain the initial syntheses. However, the contemporary significance of the diazaspiro[4.5]decane core lies in its diverse functionalization to create a vast array of biologically active molecules.

Key Synthetic Strategies

The synthesis of diazaspiro[4.5]decane derivatives has evolved significantly, with numerous methods developed to access various isomers and substituted analogs. These strategies can be broadly categorized as follows:

Multi-component and Domino Reactions

Modern synthetic chemistry has embraced efficiency through one-pot reactions. A notable example is the palladium-catalyzed domino reaction for the synthesis of 2,7-diazaspiro[4.5]decanes with exocyclic double bonds. This approach involves the reaction of unactivated yne-en-ynes with substituted aryl halides, forming three new carbon-carbon bonds in a single operation.[1][2]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has proven to be a powerful tool for the construction of the piperidine ring within the diazaspiro[4.5]decane framework. This method offers a versatile route to various isomers and is particularly useful for creating libraries of compounds for screening.

Intramolecular Cyclization and Rearrangement Reactions

Intramolecular cyclization strategies are frequently employed to construct the spirocyclic system. These can involve the formation of either the pyrrolidine or piperidine ring as the final cyclization step. For instance, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione utilizes an intramolecular cyclization of a urea derivative.[3]

Asymmetric Synthesis

The development of enantioselective methods is crucial for the preparation of chiral diazaspiro[4.5]decane derivatives, which often exhibit stereospecific biological activity. Asymmetric synthesis can be achieved through the use of chiral auxiliaries, catalysts, or starting materials.

Data Summary of Synthetic Methodologies

Synthetic MethodTarget Scaffold IsomerKey Reagents/CatalystsYield (%)Key AdvantagesReference
Palladium-Catalyzed Domino Reaction2,7-Diazaspiro[4.5]decanePd(OAc)₂, PPh₃66-86%One-pot, three C-C bonds formed[1][2]
Intramolecular Urea Cyclization1,3-Diazaspiro[4.5]decaneSodium Hydride~60% (overall)Facile and cost-effective[3]

Experimental Protocols

Synthesis of 9-benzylidene-4-(diphenylmethylene)-2,7-diazaspiro[4.5]decanes via Palladium-Catalyzed Domino Reaction[1][2]

Materials:

  • Substituted yne-en-yne

  • Substituted aryl halide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., argon), add the yne-en-yne, aryl halide, Pd(OAc)₂, PPh₃, and base in the appropriate stoichiometry.

  • Add the solvent and stir the mixture at an elevated temperature (e.g., 110-130 °C) for the specified reaction time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diazaspiro[4.5]decane derivative.

Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione[3]

This synthesis involves a three-step procedure starting from 4-phenylcyclohexanone.

Step 1: Synthesis of 1-(methylamino)-4-phenylcyclohexane-1-carbonitrile

  • A solution of 4-phenylcyclohexanone in DMSO is added to a stirred suspension of sodium cyanide and methylamine hydrochloride in a DMSO/water mixture.

  • The reaction is stirred at room temperature for an extended period (e.g., 46 hours).

  • The reaction mixture is poured into an ice-water mixture and extracted with ethyl acetate.

  • The combined organic phases are washed with brine, dried, and concentrated to yield the product.

Step 2: Synthesis of 1-(1-cyano-4-phenylcyclohexyl)-1-methylurea

  • To a solution of the product from Step 1 in acetic acid, a solution of potassium cyanate in water is added.

  • The mixture is stirred at a slightly elevated temperature (e.g., 35 °C) for 1 hour.

  • The reaction mixture is poured into water and extracted with chloroform.

  • The combined organic layers are washed, dried, and concentrated to afford the urea derivative.

Step 3: Synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

  • The urea derivative from Step 2 is dissolved in dry DMF and cooled in an ice bath.

  • Sodium hydride (60% dispersion in mineral oil) is added portion-wise.

  • The mixture is stirred at an elevated temperature (e.g., 45 °C) under an argon atmosphere for several days.

  • The reaction is then treated with a solution of hydrochloric acid and stirring is continued.

  • The final product is isolated by extraction with chloroform, followed by washing, drying, and concentration of the organic phase.

Biological Activity and Signaling Pathways

Diazaspiro[4.5]decane derivatives have demonstrated a wide range of biological activities, targeting various proteins involved in critical signaling pathways.

Kinase Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition: Certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of RIPK1, a key regulator of necroptosis and inflammation. Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for inflammatory diseases.

TYK2/JAK1 Inhibition: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have also been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are crucial components of the JAK-STAT signaling pathway, which is implicated in various autoimmune and inflammatory disorders.

Sigma-1 Receptor Modulation

The sigma-1 receptor is a unique intracellular chaperone protein involved in cellular stress responses. 1-Oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective ligands for the sigma-1 receptor, with potential applications in neurodegenerative diseases and as imaging agents.

Signaling Pathway Diagrams

RIPK1 Signaling Pathway

RIPK1_Signaling cluster_complex_I Membrane-bound Complex I TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex RIPK1->IKK RIPK3 RIPK3 RIPK1->RIPK3 Kinase Activity Caspase8 Caspase-8 RIPK1->Caspase8 Scaffold cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 LUBAC LUBAC cIAP1_2->LUBAC LUBAC->IKK Ubiquitination NF_kB NF-κB IKK->NF_kB Activation Gene_Expression Gene Expression (Survival, Inflammation) NF_kB->Gene_Expression Nuclear Translocation Complex_I Complex I MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Caspase8->RIPK1 Cleavage Apoptosis Apoptosis Caspase8->Apoptosis Diazaspiro Diazaspiro[4.5]decane Inhibitor Diazaspiro->RIPK1 Inhibition

Caption: Simplified RIPK1 signaling pathway.

TYK2/JAK1 Signaling Pathway

TYK2_JAK1_Signaling Cytokine_Receptor Cytokine Receptor (e.g., IL-12R, IFNAR) TYK2 TYK2 Cytokine_Receptor->TYK2 associates JAK1 JAK1 Cytokine_Receptor->JAK1 associates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Gene_Transcription Gene Transcription (Inflammatory Response) Nucleus->Gene_Transcription Diazaspiro Diazaspiro[4.5]decane Inhibitor Diazaspiro->TYK2 Inhibition Diazaspiro->JAK1 Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Overview of the TYK2/JAK1 signaling pathway.

Conclusion

The diazaspiro[4.5]decane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its unique structural features and synthetic accessibility have enabled the development of potent and selective modulators of key biological targets. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of new biological applications for this versatile molecular framework. This guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the potential of diazaspiro[4.5]decane compounds.

References

A Technical Guide to Unlocking the Therapeutic Potential of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The compound 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione represents a novel chemical entity with a spirocyclic core that is prevalent in a variety of biologically active molecules. While specific research on this compound is nascent, its structural motifs, particularly the spiro-piperidine and hydantoin-like moieties, suggest significant potential for therapeutic applications, primarily in the realms of neuropharmacology and oncology. This document outlines key potential research areas, provides detailed experimental protocols for investigation, and presents logical workflows to guide its systematic evaluation as a drug candidate.

Core Rationale for Investigation

The therapeutic potential of this compound can be inferred from its structural components:

  • Diazaspiro[4.5]decane Core: This rigid spirocyclic system is a privileged scaffold in medicinal chemistry. Derivatives have been developed as EZH2 PROTACs for cancer therapy and as antihypertensive agents.[1][2]

  • Hydantoin-like Moiety (1,3-dione): The imidazolidine-2,4-dione (hydantoin) structure is a cornerstone of several CNS-acting drugs, including the anticonvulsant Phenytoin, known for its effects on ion channels.[3]

  • Spiro-piperidine Fragment: This feature is a well-established pharmacophore for high-affinity binding to Sigma (σ) receptors. Numerous spiro-piperidine derivatives have been synthesized as potent σ1 receptor ligands for applications in neurodegenerative diseases and tumor imaging.[4][5]

Based on these structural precedents, two primary research avenues are proposed: CNS Receptor Profiling and Evaluation of Neuroprotective and Cytoprotective Activity .

Proposed Research Area 1: CNS Receptor Profiling

The primary hypothesis is that this compound is a ligand for Sigma and/or Opioid receptors due to its spiro-piperidine scaffold. A systematic screening approach is essential to determine its binding affinity and selectivity.

Experimental Workflow: Receptor Binding Profile

The following diagram outlines the logical flow for determining the compound's receptor binding characteristics.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Selectivity cluster_2 Functional Characterization A Compound Synthesis & Purification B Primary Radioligand Displacement Assays (Sigma-1, Sigma-2, Mu-Opioid) A->B C Determine IC50 Values (Concentration-Response Curves) B->C D Calculate Ki (Affinity Constant) using Cheng-Prusoff Equation C->D F Functional Assays: Agonist vs. Antagonist Determination (e.g., GTPγS binding, Ca2+ flux) D->F E Selectivity Panel: (e.g., Kappa-Opioid, Delta-Opioid, Adrenergic, Dopaminergic Receptors) G Downstream Signaling Analysis F->G

Caption: Workflow for CNS receptor screening and functional validation.
Experimental Protocols

2.2.1. Protocol: Sigma Receptor Competitive Binding Assay [6][7][8]

  • Objective: To determine the binding affinity (Ki) of the test compound for Sigma-1 (σ1) and Sigma-2 (σ2) receptors.

  • Materials:

    • Receptor Source: Guinea pig liver membrane homogenate (for σ1) or rat liver membrane homogenate (for σ2).[7]

    • σ1 Radioligand: [³H]-(+)-pentazocine.

    • σ2 Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of (+)-pentazocine to mask σ1 sites.[6]

    • Test Compound: this compound, serially diluted.

    • Non-specific Binding Control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Assay Setup: In a 96-well plate, combine the membrane homogenate, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • Incubation: Incubate at 37°C for 120 minutes to reach equilibrium.

    • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

    • Data Analysis: Calculate the IC50 value from the competition curve using non-linear regression. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.2.2. Protocol: Mu-Opioid Receptor Competitive Binding Assay [9]

  • Objective: To determine the binding affinity (Ki) of the test compound for the mu-opioid receptor (MOR).

  • Materials:

    • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human MOR.

    • Radioligand: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).

    • Non-specific Binding Control: Naloxone (10 µM).

  • Procedure: The procedure is analogous to the sigma receptor assay, with incubation typically performed at room temperature for 60-120 minutes.[9] Data analysis follows the same principles to determine IC50 and Ki values.

Data Presentation: Receptor Binding Affinity

Quantitative results should be summarized for clear comparison.

Receptor TargetRadioligandTest Compound Ki (nM)Control CompoundControl Ki (nM)
Sigma-1 (σ1)[³H]-(+)-pentazocineExperimental ValueHaloperidolLiterature Value
Sigma-2 (σ2)[³H]-DTGExperimental ValueHaloperidolLiterature Value
Mu-Opioid (MOR)[³H]-DAMGOExperimental ValueMorphineLiterature Value
Delta-Opioid (DOR)[³H]-DPDPEExperimental ValueNaltrindoleLiterature Value
Kappa-Opioid (KOR)[³H]-U69,593Experimental ValueNor-BNILiterature Value

Proposed Research Area 2: Neuroprotective and Cytoprotective Activity

Sigma-1 receptor ligands are known to modulate calcium signaling at the mitochondria-associated ER membrane (MAM) and can protect against cellular stress.[10] This section outlines a strategy to evaluate the potential of this compound as a neuroprotective agent.

Signaling Pathway: Sigma-1 Receptor at the MAM

The diagram below illustrates the role of the σ1 receptor as a molecular chaperone, a key mechanism for its cytoprotective effects.[10]

G cluster_0 Endoplasmic Reticulum (ER) cluster_1 Mitochondrion BiP BiP S1R Sigma-1 Receptor (S1R) BiP->S1R Binding IP3R IP3 Receptor (IP3R) S1R->IP3R Stabilization Ca_Release Ca2+ Release IP3R->Ca_Release Mito Ca2+ Uptake Stress Cellular Stress (e.g., Oxidative, ER Stress) Stress->BiP Dissociation Ligand S1R Ligand (Agonist) Ligand->S1R Activation Ca_Release->Mito

Caption: S1R modulation of Ca2+ signaling at the ER-Mitochondria interface.
Experimental Protocols

3.2.1. Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress [11]

  • Objective: To assess the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death.

  • Materials:

    • Cell Line: SH-SY5Y human neuroblastoma cells.

    • Neurotoxin: 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).

    • Test Compound: this compound.

    • Assay Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability; DCFDA dye for intracellular ROS.

  • Procedure:

    • Cell Seeding: Plate SH-SY5Y cells in 96-well plates and allow them to adhere.

    • Pre-treatment: Pre-treat cells with various concentrations of the test compound for 2-4 hours.

    • Induce Toxicity: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells (excluding vehicle controls).

    • Incubation: Incubate for 24 hours at 37°C.

    • Assessment:

      • Cell Viability (MTT Assay): Add MTT solution and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm.[11]

      • Intracellular ROS: In a parallel plate, load cells with DCFDA dye before toxin exposure. Measure fluorescence as an indicator of ROS levels.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves to determine the EC50 for neuroprotection.

3.2.2. Protocol: In Vivo Neuroprotection (Model Dependent) [12][13]

  • Objective: To evaluate the neuroprotective efficacy in an animal model of neurological disease (e.g., stroke or Parkinson's disease).

  • Model: Middle Cerebral Artery Occlusion (MCAO) model of focal cerebral ischemia in rats or mice.[12][13]

  • Procedure:

    • Animal Groups: Sham, Vehicle + MCAO, Test Compound + MCAO.

    • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) before or after the ischemic insult.

    • Surgical Procedure: Induce focal ischemia by occluding the middle cerebral artery for a defined period (e.g., 90 minutes), followed by reperfusion.

    • Behavioral Assessment: Conduct neurological deficit scoring and motor function tests (e.g., rotarod) at 24 and 48 hours post-MCAO.[11]

    • Histological Analysis: At the study endpoint, perfuse the animals and collect brain tissue. Stain brain sections with TTC (2,3,5-triphenyltetrazolium chloride) to measure infarct volume. Perform immunohistochemistry for markers of apoptosis (e.g., Caspase-3) and neuronal survival (e.g., NeuN).[12]

  • Data Analysis: Compare infarct volume and behavioral scores between vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., ANOVA).

Data Presentation: Neuroprotective Efficacy

Table 1: In Vitro Neuroprotection against 6-OHDA Toxicity in SH-SY5Y Cells [11]

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)Intracellular ROS (RFU) (Mean ± SD)
Control (Vehicle)-100 ± 5.01200 ± 150
6-OHDA only10048 ± 4.29500 ± 700
Test Compound + 6-OHDA1Experimental ValueExperimental Value
Test Compound + 6-OHDA10Experimental ValueExperimental Value
Test Compound + 6-OHDA50Experimental ValueExperimental Value

Table 2: In Vivo Efficacy in MCAO Model

Treatment GroupDose (mg/kg)Infarct Volume (mm³) (Mean ± SD)Neurological Score (Mean ± SD)
Sham-00
Vehicle + MCAO-Experimental ValueExperimental Value
Test Compound + MCAO10Experimental ValueExperimental Value
Test Compound + MCAO30Experimental ValueExperimental Value

Disclaimer: This document provides a theoretical framework for research based on structural analogy. All proposed experiments must be conducted in accordance with institutional guidelines and safety protocols. The provided protocols are representative and may require optimization.

References

An In-depth Technical Guide to the Safety and Handling of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and experimental data for the chemical compound 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione. This document is intended to serve as a resource for laboratory personnel and researchers working with this compound, summarizing its known properties and outlining a key experimental protocol where it is utilized as a starting material.

Physicochemical and Safety Data

Quantitative data regarding the physicochemical properties and safety information for this compound are summarized below. It is important to note that while a comprehensive Safety Data Sheet (SDS) with detailed toxicological data and pictograms is not publicly available, key hazard and precautionary information has been identified.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1463-48-5Sigma-Aldrich
Molecular Formula C₁₅H₁₈N₂O₂Sigma-Aldrich
Molecular Weight 258.32 g/mol Sigma-Aldrich
Melting Point 189 °CChemBK
Physical Form SolidSigma-Aldrich
Purity 95%Sigma-Aldrich

Table 2: Safety and Hazard Information

CategoryInformationSource
Signal Word WarningSigma-Aldrich
Hazard Codes H302, H312, H332Sigma-Aldrich
Hazard Statements Harmful if swallowed. Harmful in contact with skin. Harmful if inhaled.Sigma-Aldrich
Precautionary Codes P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501Sigma-Aldrich

Biological Context and Activity of Derivatives

G cluster_derivatives Biologically Active Derivatives A This compound (Starting Material / Intermediate) B RIPK1 Kinase Inhibitors (Anti-necroptotic) A->B Leads to C TYK2/JAK1 Inhibitors (Anti-inflammatory) A->C Leads to D WNT Signaling Inhibitors A->D Leads to

Caption: Relationship of the core compound to its active derivatives.

Notably, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), which are being explored for their anti-necroptotic effects in various inflammatory diseases.[1] Additionally, other derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) for the treatment of inflammatory bowel disease. Furthermore, the debenzylated core is a precursor to inhibitors of the WNT signaling pathway.[2]

Experimental Protocols

While a specific synthesis protocol for this compound is not detailed in the available literature, a method for its debenzylation to yield the core 2,8-diazaspiro[4.5]decane-1,3-dione has been published. This reaction is a critical step in the synthesis of more complex derivatives.

Debenzylation of this compound

This protocol is adapted from a study published in the Journal of Medicinal Chemistry.[2]

Objective: To remove the benzyl protecting group from the nitrogen at position 8 of the spirocyclic system.

Materials:

  • This compound (1.20 g, 4.65 mmol)

  • Concentrated acetic acid (270 μL, 4.65 mmol)

  • Palladium hydroxide (20 wt % on carbon, wet, 360 mg, 4.65 mmol)

  • Ethanol (20 mL)

  • Hydrogen (H₂) gas

  • Celite

  • 1 M Ammonia solution (NH₃)

Procedure:

  • A suspension of this compound and concentrated acetic acid in ethanol is prepared in a suitable reaction vessel.

  • Palladium hydroxide on carbon is added to the suspension.

  • The mixture is stirred under a hydrogen atmosphere for 24 hours at room temperature.

  • Upon completion of the reaction, the mixture is filtered over Celite.

  • The filter cake is washed with ethanol and a 1 M ammonia solution.

  • The filtrate, containing the debenzylated product, is then carried forward for further purification or subsequent reaction steps.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup start Suspend this compound and acetic acid in ethanol add_pd Add Palladium Hydroxide on Carbon start->add_pd react Stir under H₂ atmosphere for 24h at room temperature add_pd->react filter Filter mixture over Celite react->filter wash Wash with Ethanol and 1M NH₃ filter->wash end Collect filtrate containing 2,8-diazaspiro[4.5]decane-1,3-dione wash->end

Caption: Experimental workflow for the debenzylation reaction.

Handling and Storage

Based on the available safety information, the following handling and storage procedures are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Do not ingest. After handling, wash hands thoroughly.

  • Storage: Store in a tightly sealed container in a cool, dry place.

This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment. Always consult the most up-to-date Safety Data Sheet and relevant institutional safety protocols before handling any chemical.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione, a spirocyclic hydantoin derivative with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established Bucherer-Bergs reaction, a multicomponent reaction that offers an efficient route to 5,5-disubstituted hydantoins from a ketone starting material.[1][2][3][4] In this protocol, 1-Benzyl-4-piperidone serves as the key starting material, which undergoes condensation with a cyanide salt and ammonium carbonate to yield the target spirohydantoin. This document outlines the reaction mechanism, provides a detailed experimental protocol, and includes tables of quantitative data for the materials involved.

Introduction

Spirocyclic compounds, particularly those incorporating heterocyclic moieties like piperidine and hydantoin, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures that can effectively mimic peptide turns and interact with biological targets. The target molecule, this compound, features a protected piperidine nitrogen, making it a valuable scaffold for further chemical modifications and the development of novel therapeutic agents. The Bucherer-Bergs reaction is a classic and highly efficient method for the synthesis of hydantoins from ketones or aldehydes.[1][2][3][4] This one-pot reaction provides a straightforward and atom-economical approach to the desired spirocyclic hydantoin.

Synthesis Pathway

The synthesis of this compound is achieved through the Bucherer-Bergs reaction, starting from 1-Benzyl-4-piperidone. The reaction proceeds through the initial formation of an aminonitrile intermediate from the ketone, which then cyclizes in the presence of carbon dioxide (from ammonium carbonate) to form the spirohydantoin ring structure.

Reaction Scheme:

Bucherer-Bergs Reaction Scheme 1: Synthesis of this compound reactant1 1-Benzyl-4-piperidone product This compound reactant1->product EtOH/H2O, Heat reactant2 KCN, (NH4)2CO3 reactant2->product

Scheme 1: Synthesis of this compound

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below. This process includes reaction setup, monitoring, product isolation, and purification.

Experimental Workflow start Start reagents Combine 1-Benzyl-4-piperidone, KCN, and (NH4)2CO3 in EtOH/H2O start->reagents reaction Heat the reaction mixture (e.g., 60-70 °C) and monitor by TLC reagents->reaction workup Cool the reaction mixture and acidify to precipitate the product reaction->workup isolation Filter the crude product and wash with cold water workup->isolation purification Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water) isolation->purification characterization Characterize the final product (NMR, MS, IR, MP) purification->characterization end End characterization->end

Figure 1: Experimental workflow for the synthesis.

Data Presentation

Table 1: Starting Materials and Reagents

Compound NameFormulaMolecular Weight ( g/mol )CAS NumberKey Properties
1-Benzyl-4-piperidoneC12H15NO189.253612-20-2Liquid, bp ~145-150 °C/10 mmHg
Potassium CyanideKCN65.12151-50-8White solid, highly toxic
Ammonium Carbonate(NH4)2CO396.09506-87-6White solid, decomposes on heating
EthanolC2H5OH46.0764-17-5Colorless liquid, flammable
WaterH2O18.027732-18-5Colorless liquid

Table 2: Product Information

Compound NameFormulaMolecular Weight ( g/mol )Physical State
This compoundC15H17N3O2271.32Expected to be a solid

Experimental Protocol

Materials:

  • 1-Benzyl-4-piperidone (1.0 eq)

  • Potassium cyanide (1.5 eq)

  • Ammonium carbonate (3.0 eq)

  • Ethanol (as required)

  • Water (as required)

  • Hydrochloric acid (concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-Benzyl-4-piperidone, potassium cyanide, and ammonium carbonate.

  • Solvent Addition: Add a mixture of ethanol and water (typically a 1:1 ratio) to the flask until the solids are sufficiently suspended.

  • Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after several hours), cool the reaction mixture to room temperature.

  • Precipitation: Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid under a fume hood until the pH is acidic. This will cause the product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Potassium cyanide is highly toxic and should be handled with extreme care. Avoid contact with skin and inhalation. In case of contact, seek immediate medical attention.

  • Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).

Conclusion

The Bucherer-Bergs reaction provides a reliable and efficient method for the synthesis of this compound from readily available starting materials. This protocol can be utilized by researchers in the field of medicinal chemistry and drug development for the preparation of this and structurally related spirocyclic hydantoin scaffolds for further investigation. The straightforward nature of the reaction and the ease of product isolation make it a practical approach for laboratory-scale synthesis.

References

Application Note and Protocol: Synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione is a spirohydantoin derivative. The spirohydantoin scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. This document outlines a detailed protocol for the synthesis of this compound utilizing the well-established Bucherer-Bergs reaction. The synthesis starts from the commercially available N-benzyl-4-piperidone.

Synthesis Overview

The synthesis of this compound is achieved through a one-pot Bucherer-Bergs reaction. This multicomponent reaction involves the condensation of a ketone (N-benzyl-4-piperidone) with a cyanide salt (e.g., potassium cyanide) and ammonium carbonate.[1][2][3]

Reaction Mechanism

The Bucherer-Bergs reaction mechanism for the formation of this compound proceeds through several key steps:

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl group of N-benzyl-4-piperidone, forming a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin in an SN2 reaction to produce an aminonitrile.[1][4]

  • Carbamic Acid Formation: The nitrogen atom of the aminonitrile performs a nucleophilic attack on carbon dioxide (also from ammonium carbonate decomposition), leading to the formation of a cyano-containing carbamic acid.[1]

  • Intramolecular Cyclization and Rearrangement: The carbamic acid undergoes intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate. This intermediate then rearranges, via an isocyanate intermediate, to yield the final stable this compound product.[1][4]

Experimental Protocol

This protocol is based on the general principles of the Bucherer-Bergs reaction.[1][5]

Materials and Reagents:

  • N-Benzyl-4-piperidone

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-benzyl-4-piperidone, potassium cyanide, and ammonium carbonate. For optimal results, a molar ratio of 1:2:2 for ketone:KCN:(NH₄)₂CO₃ is recommended.[1]

  • Solvent Addition: Add a mixture of ethanol and water as the solvent.

  • Reaction: Heat the mixture to reflux (approximately 80-100°C) with vigorous stirring. The reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 6-7. This will cause the hydantoin product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[1]

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key parameters for the synthesis of this compound via the Bucherer-Bergs reaction.

ParameterValue/DescriptionReference
Starting Material N-Benzyl-4-piperidone-
Reagents Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃)[1][2]
Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) 1 : 2 : 2[1]
Solvent Ethanol/Water[1]
Temperature 80-100°C (Reflux)[1]
pH for Precipitation ~6-7[1]
Expected Yield 50-90% (Varies based on specific conditions and substrate)[6][7]
Purification Method Recrystallization (Ethanol/Water)[1]

Visualizations

experimental_workflow reagents N-Benzyl-4-piperidone KCN (NH4)2CO3 reaction Reflux (80-100°C) reagents->reaction solvent Ethanol/Water solvent->reaction workup Cool & Acidify (HCl) reaction->workup Reaction Completion filtration Vacuum Filtration workup->filtration Precipitation purification Recrystallization (Ethanol/Water) filtration->purification product This compound purification->product

Experimental Workflow for the Synthesis

reaction_mechanism ketone N-Benzyl-4-piperidone cyanohydrin Cyanohydrin Intermediate ketone->cyanohydrin + cyanide CN⁻ cyanide->cyanohydrin aminonitrile Aminonitrile Intermediate cyanohydrin->aminonitrile + ammonia NH₃ ammonia->aminonitrile carbamic_acid Carbamic Acid Intermediate aminonitrile->carbamic_acid + co2 CO₂ co2->carbamic_acid cyclization Intramolecular Cyclization carbamic_acid->cyclization rearrangement Rearrangement cyclization->rearrangement product This compound rearrangement->product

Bucherer-Bergs Reaction Mechanism

References

Application Notes and Protocols for the Purification of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione, a spirohydantoin derivative of interest in pharmaceutical research. The following sections outline common purification techniques, including recrystallization and column chromatography, which are standard procedures for purifying solid organic compounds. While specific experimental data for this exact compound is not extensively available in public literature, the provided protocols are based on established methods for structurally related spiro compounds and can be adapted by researchers.

Introduction

This compound is a heterocyclic compound belonging to the spirohydantoin class. Spirocyclic compounds are of significant interest in drug discovery due to their rigid, three-dimensional structures which can lead to high-affinity interactions with biological targets.[1] Proper purification of such compounds is critical to ensure the accuracy of biological and pharmacological data. The choice of purification method will depend on the nature and quantity of impurities present in the crude product.

Data Presentation: Purification Method Overview

The following table summarizes the primary purification techniques applicable to this compound, along with typical parameters and expected outcomes.

Purification TechniquePrinciple of SeparationTypical Solvents/Mobile PhasesKey Parameters to OptimizeExpected Purity
Recrystallization Differential solubility of the compound and impurities at varying temperatures.[2][3]Ethanol, Methanol, Water, or mixtures thereof.[4][5]Solvent choice, cooling rate, seeding.[2]>98%
Column Chromatography Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.[6]Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate, Dichloromethane/Methanol gradients.[7]Mobile phase polarity, column dimensions, flow rate.>99%
Washing/Trituration Removal of soluble impurities by suspending the solid in a solvent in which the desired compound is poorly soluble.Deionized Water, Diethyl Ether.[8]Solvent choice, stirring time, temperature.Variable, depends on impurity profile.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds.[2][3] The principle is based on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, allowing for the formation of pure crystals while impurities remain in the solution.[2]

Materials:

  • Crude this compound

  • Erlenmeyer flask

  • Heating source (hot plate with stirrer)

  • Condenser (optional, for volatile solvents)

  • Selected recrystallization solvent (e.g., ethanol, methanol)

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol has been successfully used for recrystallizing similar spiro compounds.[4][5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.[3] It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2][5] If crystallization does not initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can help.[2]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2][5]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the expected value indicates high purity.[2] Further analysis by HPLC, NMR, or LC-MS can confirm the purity.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[6] For spiro compounds, silica gel is a common stationary phase.[7]

Materials:

  • Crude this compound

  • Chromatography column

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol)

  • Sand

  • Cotton or glass wool

  • Beakers or flasks for fraction collection

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the initial mobile phase and carefully pour it into the column, allowing it to settle without air bubbles. Add another layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution).[6] For spiro compounds, a gradient of ethyl acetate in hexane is often effective.[7]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring the Separation: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Drying: Dry the purified solid product under vacuum.

  • Purity Confirmation: Assess the purity of the final product using analytical techniques such as HPLC, NMR, or LC-MS.

Visualizations

The following diagrams illustrate the workflows for the purification techniques described above.

G Purification Workflow: Recrystallization crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool Filtrate impurities1 Insoluble Impurities hot_filter->impurities1 Solid filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash impurities2 Soluble Impurities (in Mother Liquor) filter->impurities2 Filtrate dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Workflow for the recrystallization of this compound.

G Purification Workflow: Column Chromatography crude Crude Product load Load Sample onto Silica Gel Column crude->load elute Elute with Mobile Phase Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Pure impurities Impurities (Separated Fractions) tlc->impurities Impure evaporate Evaporate Solvent combine->evaporate dry Dry Product evaporate->dry pure Pure Product dry->pure

Caption: Workflow for column chromatography purification of the target compound.

Conclusion

The purification of this compound can be effectively achieved using standard laboratory techniques such as recrystallization and column chromatography. The choice of method and specific conditions should be optimized based on the impurity profile of the crude product. Proper characterization of the purified compound using analytical methods is essential to confirm its identity and purity, which is a prerequisite for its use in research and drug development.

References

Characterization of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione: Application Notes and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of the synthetic compound 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione . The methodologies outlined herein are fundamental for establishing the identity, purity, and structural integrity of this compound, which is crucial for its application in research and drug development. The protocols are based on standard analytical techniques and may be adapted from methods used for structurally similar compounds due to the limited availability of specific data for the target molecule.

Compound Overview

This compound is a heterocyclic organic compound featuring a diazaspirocyclic core. The presence of the benzyl group and the dione functionality suggests its potential as a scaffold in medicinal chemistry for the development of novel therapeutic agents. Accurate and comprehensive characterization is the first step in understanding its physicochemical properties and biological activity.

Analytical Characterization Workflow

A typical workflow for the characterization of a newly synthesized batch of this compound involves a multi-technique approach to confirm its structure and assess its purity. The logical relationship between these techniques is illustrated in the following diagram.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Assessment Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight HPLC HPLC/UPLC (Purity) Purification->HPLC Purity Check EA Elemental Analysis (CHN) Purification->EA Elemental Composition Logical Relationship Start Synthesized Compound NMR NMR (Structure Confirmation) Start->NMR MS HRMS (Formula Confirmation) Start->MS HPLC HPLC (Purity >95%) Start->HPLC EA Elemental Analysis (Composition) Start->EA Final Characterized Compound NMR->Final Structure Verified MS->Final Formula Verified HPLC->Final Purity Verified EA->Final Composition Verified

The 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione Scaffold: A Versatile Platform for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 8-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione core structure represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the spatial presentation of pharmacophoric elements, enabling the design of potent and selective modulators of various biological targets. This document provides an overview of the applications of this scaffold and its close analogs in drug discovery, complete with detailed experimental protocols for their evaluation. While the specific molecule "this compound" is a key representative, the following application notes and protocols are based on studies of its closely related and bioactive analogs, demonstrating the broad potential of this chemical framework.

Application Note 1: Dual TYK2/JAK1 Inhibition for Inflammatory Diseases

Derivatives of the 2,8-diazaspiro[4.5]decane-1-one scaffold have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] These kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals for numerous pro-inflammatory cytokines.[3] Dual inhibition of TYK2 and JAK1 has shown promise in the treatment of inflammatory bowel disease and other autoimmune disorders.[1][2]

The mechanism of action involves the binding of the inhibitor to the ATP-binding site of the kinase domain of TYK2 and JAK1, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the JAK-STAT pathway leads to a reduction in the production of inflammatory mediators.

Quantitative Data: In Vitro Kinase Inhibitory Activity
Compound IDScaffold TypeTYK2 IC₅₀ (nM)[1][2]JAK1 IC₅₀ (nM)[1][2]JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Selectivity vs. JAK2
Compound 48 2,8-diazaspiro[4.5]decan-1-one637>140>362>23-fold

Signaling Pathway Diagram

TYK2_JAK1_Inhibition Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds TYK2 TYK2 Receptor->TYK2 activates JAK1 JAK1 Receptor->JAK1 activates STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates pSTAT pSTAT STAT->pSTAT phosphorylation Nucleus Nucleus pSTAT->Nucleus translocates to Gene Inflammatory Gene Transcription Nucleus->Gene promotes Inhibitor 2,8-Diazaspiro[4.5]decane -1-one Derivative Inhibitor->TYK2 inhibits Inhibitor->JAK1 inhibits

TYK2/JAK1 Signaling Inhibition

Application Note 2: Delta Opioid Receptor Agonism for Neurological Disorders

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been identified as a novel chemotype for δ opioid receptor (DOR) selective agonists.[4][5][6] DORs are a promising target for the treatment of neurological and psychiatric disorders, including chronic pain and depression.[4][5][6] Compounds based on this scaffold have demonstrated the ability to activate DOR, leading to downstream signaling events such as the inhibition of adenylyl cyclase and modulation of β-arrestin recruitment.[4]

Quantitative Data: Delta Opioid Receptor Activity
Compound IDScaffold TypeDOR Binding Affinity (Ki, nM)[4]cAMP Inhibition (EC₅₀, nM)[4]β-arrestin 2 Recruitment (EC₅₀, nM)[4]
Compound 1 1,3,8-triazaspiro[4.5]decane-2,4-dione1601801300
Compound 2 1,3,8-triazaspiro[4.5]decane-2,4-dione200290>10000
Compound 3 1,3,8-triazaspiro[4.5]decane-2,4-dione460410>10000

Experimental Workflow Diagram

DOR_Agonist_Screening cluster_0 Primary Screening cluster_1 Pharmacological Characterization cluster_2 In Vivo Evaluation Library Compound Library BetaArrestin β-Arrestin Recruitment Assay (PathHunter) Library->BetaArrestin Hits Initial Hits BetaArrestin->Hits Binding Radioligand Binding Assay Hits->Binding cAMP cAMP Inhibition Assay Hits->cAMP Data Affinity & Efficacy Data Binding->Data cAMP->Data AnimalModel Animal Model of Neuropathic Pain Data->AnimalModel Efficacy Analgesic Efficacy AnimalModel->Efficacy

DOR Agonist Discovery Workflow

Application Note 3: Myelostimulatory Activity for Chemotherapy-Induced Myelosuppression

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have demonstrated significant myelostimulating activity in preclinical models of cyclophosphamide-induced myelosuppression.[7] This condition is a common and severe side effect of chemotherapy, characterized by a decrease in bone marrow activity and a reduction in the number of circulating blood cells. Compounds with this scaffold have been shown to accelerate the regeneration of lymphocytes and granulocytes, suggesting their potential as supportive care agents for cancer patients undergoing chemotherapy.[7]

Experimental Workflow Diagram

Myelostimulation_Model Animal Mice Cyclophosphamide Induce Myelosuppression (Cyclophosphamide Injection) Animal->Cyclophosphamide Treatment Administer 1,3,8-Triazaspiro[4.5]decane -2,4-dione Derivative Cyclophosphamide->Treatment BloodSampling Peripheral Blood Sampling (Time Course) Treatment->BloodSampling BM_Harvest Bone Marrow Harvest Treatment->BM_Harvest Analysis Hematological Analysis (WBC, Granulocytes, Lymphocytes) BloodSampling->Analysis BM_Analysis Bone Marrow Cellularity and Progenitor Analysis BM_Harvest->BM_Analysis

Myelostimulation In Vivo Model

Experimental Protocols

Protocol 1: In Vitro TYK2/JAK1 Kinase Inhibition Assay

This protocol is adapted from standard biochemical kinase assays used to determine the potency of inhibitors.

Materials:

  • Recombinant human TYK2 and JAK1 kinase domains

  • Synthetic peptide substrate (e.g., a peptide derived from STAT3)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., 1%).

  • In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO in assay buffer for control wells).

  • Add 5 µL of a solution containing the recombinant kinase (TYK2 or JAK1) and the peptide substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. The final ATP concentration should be close to the Km value for each respective kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Protocol 2: β-Arrestin Recruitment Assay (PathHunter®)

This protocol is based on the DiscoverX PathHunter® β-arrestin assay system.[8][9]

Materials:

  • PathHunter® cell line expressing the δ opioid receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag.

  • Cell plating reagent

  • Test compounds (dissolved in DMSO)

  • Positive control agonist (e.g., SNC80)

  • PathHunter® Detection Reagents

  • 384-well white, clear-bottom cell culture plates

Procedure:

  • Harvest and resuspend the PathHunter® cells in the cell plating reagent at the recommended density.

  • Dispense 20 µL of the cell suspension into each well of a 384-well plate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours.

  • Prepare serial dilutions of the test compounds and the positive control agonist in assay buffer.

  • Add 5 µL of the diluted compounds or agonist to the wells containing the cells. For antagonist testing, pre-incubate with the test compound for 15-30 minutes before adding the agonist.

  • Incubate the plate for 90 minutes at 37°C.

  • Equilibrate the plate and the PathHunter® Detection Reagents to room temperature.

  • Prepare the detection reagent mixture according to the manufacturer's instructions.

  • Add 12.5 µL of the detection reagent mixture to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the chemiluminescent signal using a luminometer.

  • Analyze the data by normalizing to the vehicle control and the maximal response of the positive control agonist to determine EC₅₀ or IC₅₀ values.

Protocol 3: Cyclophosphamide-Induced Myelosuppression in Mice

This in vivo protocol is a standard model for evaluating myelostimulatory agents.[4][10]

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Cyclophosphamide (CTX)

  • Test compound (formulated for oral or parenteral administration)

  • Vehicle control

  • Sterile saline

  • Hematology analyzer

  • Flow cytometer and relevant antibodies for bone marrow analysis (optional)

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Induce myelosuppression by a single intraperitoneal (i.p.) injection of cyclophosphamide at a dose of 150-200 mg/kg. Day 0 is the day of CTX injection.

  • Randomly divide the mice into treatment and control groups.

  • Starting on Day 1, administer the test compound or vehicle daily for a specified period (e.g., 7-14 days).

  • Collect peripheral blood samples from the tail vein at various time points (e.g., Day 0, 3, 7, 10, and 14) for complete blood counts (CBCs).

  • At the end of the study, euthanize the mice and harvest bone marrow from the femurs and tibias.

  • Analyze the peripheral blood for white blood cell (WBC), absolute neutrophil count (ANC), and lymphocyte counts.

  • (Optional) Analyze the bone marrow for total cellularity and the frequency of hematopoietic stem and progenitor cells by flow cytometry.

  • Compare the hematological parameters and bone marrow cellularity between the treatment and control groups to evaluate the myelostimulatory effects of the test compound.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

References

Anwendungs- und Protokollhinweise: Derivatisierung von "8-Benzyl-2,8-diazaspiro[4.5]decan-1,3-dion" für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Das 8-Benzyl-2,8-diazaspiro[4.5]decan-1,3-dion-Gerüst ist eine vielversprechende Ausgangsstruktur für die Entwicklung neuer therapeutischer Wirkstoffe. Seine starre spirocyclische Struktur in Kombination mit der Möglichkeit zur Einführung von Diversität an mehreren Positionen macht es zu einem attraktiven Kandidaten für Structure-Activity Relationship (SAR)-Studien. Diese Studien sind entscheidend, um die Beziehung zwischen der chemischen Struktur eines Moleküls und seiner biologischen Aktivität zu verstehen und zu optimieren. Dieses Dokument beschreibt Protokolle zur Derivatisierung des Kerngerüsts und zur Untersuchung der resultierenden SAR, um die Entdeckung von Leitstrukturen zu erleichtern. Ähnliche Diazaspiro[4.5]decan-Strukturen haben Aktivität an verschiedenen biologischen Zielmolekülen gezeigt, darunter G-Protein-gekoppelte Rezeptoren (GPCRs) wie adrenerge und Serotonin-Rezeptoren sowie das mitochondriale Permeabilitäts-Transitions-Pore (mPTP).[1][2][3]

Synthese des 8-Benzyl-2,8-diazaspiro[4.5]decan-1,3-dion-Gerüsts

Die Synthese des Kerngerüsts kann durch einen mehrstufigen Prozess erreicht werden, der auf etablierten Methoden zur Herstellung von Spirohydantoinen basiert. Ein möglicher synthetischer Weg ist unten skizziert.

Workflow der Synthese des Kerngerüsts

A 1-Benzyl-4-piperidon B Strecker-Reaktion (KCN, (NH4)2CO3) A->B C Aminonitril-Zwischenprodukt B->C D Spirohydantoin-Bildung (Hydrolyse und Cyclisierung) C->D E 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2,4-dion D->E F Selektive N-Desalkylierung/Modifikation (falls erforderlich) E->F G 8-Benzyl-2,8-diazaspiro[4.5]decan-1,3-dion (Zielgerüst) F->G Core 8-Benzyl-2,8-diazaspiro[4.5]decan-1,3-dion N_Alkylation N-Alkylierung / N-Arylierung an Position 2 Core->N_Alkylation Aryl_Mod Modifikation des Benzylrings Core->Aryl_Mod Deriv_N N2-substituierte Derivate N_Alkylation->Deriv_N Deriv_Aryl Benzylring-substituierte Derivate Aryl_Mod->Deriv_Aryl Screening Biologisches Screening Deriv_N->Screening Deriv_Aryl->Screening SAR SAR-Analyse Screening->SAR Ligand Ligand (Diazaspiro-Derivat) GPCR GPCR (z.B. 5-HT1A) Ligand->GPCR G_Protein G-Protein (Gi/o) GPCR->G_Protein Aktivierung AC Adenylylcyclase G_Protein->AC Hemmung cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Proteinkinase A cAMP->PKA Aktivierung CREB CREB PKA->CREB Phosphorylierung Gene Genexpression CREB->Gene Response Zelluläre Antwort Gene->Response

References

Application Notes and Protocols: 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a primary target for therapeutic intervention. This document provides a detailed framework for the evaluation of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione as a potential kinase inhibitor. The following application notes and protocols describe the necessary biochemical and cell-based assays to characterize its inhibitory activity and cellular effects. While there is currently no published data on the kinase inhibitory activity of this specific compound, the methodologies outlined here provide a comprehensive guide for its investigation.

Introduction to Kinase Inhibition

Kinases are enzymes that facilitate the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating protein function, localization, and degradation. The aberrant activity of specific kinases can lead to uncontrolled cell growth, proliferation, and survival, which are characteristic of cancer.[1] Kinase inhibitors are small molecules designed to block the activity of these enzymes, often by competing with ATP for binding to the kinase's active site.[2] The development of novel kinase inhibitors is a significant focus of modern drug discovery.[1]

Data Presentation: Hypothetical Inhibitory Profile

To assess the potential of this compound as a kinase inhibitor, its activity would be screened against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a key metric for potency. The following tables present hypothetical data for illustrative purposes.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase A155
Kinase B25010
Kinase C>10,00020
Kinase D82
Kinase E75015

Staurosporine is a non-selective kinase inhibitor used as a positive control.[3]

Table 2: Cellular Activity in Cancer Cell Lines

Cell LineThis compound GI50 (µM)
MDA-MB-231 (Breast Cancer)2.5
MG-63 (Bone Cancer)1.8
HeLa (Cervical Cancer)>50

GI50 represents the concentration required to inhibit cell growth by 50%.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to measure the inhibitory effect of this compound on the activity of a specific kinase by quantifying ADP production.[3]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[3]

  • ADP-Glo™ Kinase Assay Kit

  • 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point 1:3 serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM).[3] A DMSO-only control is also required.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.[3]

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.[3]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cell lines.[2]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[2] Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 value.

Western Blotting for Phospho-Protein Analysis

This protocol is used to confirm the on-target activity of the inhibitor by analyzing the phosphorylation of a downstream target of the kinase of interest.[2]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors[2]

  • BCA or Bradford assay reagents for protein quantification[2]

  • SDS-PAGE gels and running buffer

  • PVDF membrane[2]

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phospho-specific for the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the treated and untreated cells using RIPA buffer.[2]

  • Protein Quantification: Determine the protein concentration of the lysates.[2]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[2]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Follow this with incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the levels of the phosphorylated protein to the total protein in treated versus untreated samples.

Visualizations

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Signaling Proteins (e.g., RAS, RAF, MEK) Receptor_Tyrosine_Kinase->Signaling_Proteins Activates ERK ERK Signaling_Proteins->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Inhibitor 8-Benzyl-2,8-diazaspiro [4.5]decane-1,3-dione Inhibitor->Signaling_Proteins Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: A generic kinase signaling pathway.

G cluster_workflow Experimental Workflow Start Start: Synthesize/Acquire Compound Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assay Cell Viability Assay (GI50 Determination) Biochemical_Assay->Cell_Based_Assay Potent Hits Target_Validation Western Blot (Phospho-protein levels) Cell_Based_Assay->Target_Validation Active Compounds Data_Analysis Data Analysis and Hit Prioritization Target_Validation->Data_Analysis End End: Lead Candidate Data_Analysis->End

References

Application Notes and Protocols: 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione in the Synthesis of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties. The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.

This document provides detailed application notes and protocols for the use of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione and its derivatives in the synthesis of PROTACs. The rigid and unique three-dimensional structure of the diazaspiro[4.5]decane scaffold makes it an attractive component for linker design, potentially offering advantages in terms of conformational restriction and optimization of the ternary complex geometry. A notable application of this scaffold is in the development of potent degraders for Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator implicated in various cancers.[1][2][3][4]

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a lysine residue on the surface of the target protein. A polyubiquitin chain is subsequently formed, which acts as a recognition signal for the 26S proteasome, leading to the degradation of the target protein into smaller peptides. The PROTAC molecule is then released and can engage in another cycle of degradation, acting in a catalytic manner.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub Ub Ubiquitin E2->E3 Binds E2->Ternary_Complex Delivers Ub Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Polyubiquitination POI_Ub->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation pathway.

Application in EZH2 PROTAC Synthesis

The 2,8-diazaspiro[4.5]decane scaffold has been successfully incorporated as a rigid linker in the design of potent and bioavailable PROTACs targeting EZH2.[1][2][3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed in various cancers, where it plays a role in both catalytic and non-catalytic oncogenic functions.[4][5] PROTAC-mediated degradation of EZH2 offers a promising therapeutic strategy to abrogate both of these functions.

A series of CRBN-based EZH2 PROTACs were developed utilizing a 2,8-diazaspiro[4.5]decane linker. The structure-activity relationship studies identified compound 5g as a highly effective degrader.[1]

Quantitative Data Summary

The following table summarizes the in vitro degradation and anti-proliferative activities of a representative EZH2 PROTAC (compound 5g ) incorporating a 2,8-diazaspiro[4.5]decane linker in the MV4-11 acute myeloid leukemia cell line.

CompoundTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM)
5g EZH2MV4-111.5>953.8
  • DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.

  • IC₅₀: The concentration of the PROTAC that inhibits cell growth by 50%.

Experimental Protocols

The synthesis of EZH2 PROTACs incorporating the 2,8-diazaspiro[4.5]decane linker involves a multi-step synthetic route. Below is a general workflow and a detailed protocol for a key coupling step.

General Synthetic Workflow

The overall synthesis can be conceptualized as the preparation of three key building blocks: the EZH2 ligand, the E3 ligase ligand with a linker attachment point, and the 2,8-diazaspiro[4.5]decane linker, followed by their sequential coupling.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start Starting Materials Synth_EZH2 Synthesis of EZH2 Ligand Start->Synth_EZH2 Synth_Linker Synthesis of 2,8-diazaspiro[4.5]decane Linker Start->Synth_Linker Synth_E3 Synthesis of E3 Ligand (e.g., Pomalidomide derivative) Start->Synth_E3 Coupling2 Coupling: (Linker-E3 Ligand) + EZH2 Ligand Synth_EZH2->Coupling2 Coupling1 Coupling: Linker + E3 Ligand Synth_Linker->Coupling1 Synth_E3->Coupling1 Coupling1->Coupling2 Purification Purification and Characterization Coupling2->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Protocol 1: Amide Coupling of the Linker to the E3 Ligase Ligand

This protocol describes a representative amide bond formation step, a common reaction in PROTAC synthesis.

Materials:

  • Amine-functionalized 2,8-diazaspiro[4.5]decane linker (1.0 eq)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) (1.0-1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Nitrogen or Argon atmosphere

  • Stir plate and magnetic stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • To a solution of the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF, add the amine-functionalized 2,8-diazaspiro[4.5]decane linker.

  • To this mixture, add HATU and DIPEA.

  • Stir the reaction mixture at room temperature under an inert atmosphere (Nitrogen or Argon) for 12-24 hours.

  • Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired linker-E3 ligase conjugate.

Protocol 2: Western Blotting for Protein Degradation Analysis

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line of interest (e.g., MV4-11)

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • 6-well plates

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, as a negative control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against the target protein, e.g., EZH2, and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.

  • Cell Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours). Include a negative control where cells are pre-treated with a proteasome inhibitor (e.g., 10 µM MG132 for 1-2 hours) before adding the PROTAC.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe for the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein remaining relative to the DMSO control to determine DC₅₀ and Dₘₐₓ values.

Conclusion

The this compound scaffold and its derivatives serve as valuable building blocks in the construction of PROTAC linkers. The rigidity of this spirocyclic system can aid in the rational design of potent degraders by constraining the conformational flexibility of the linker. The successful development of EZH2 PROTACs using this scaffold highlights its potential in creating effective and bioavailable targeted protein degradation therapeutics. The protocols and data presented herein provide a foundation for researchers to explore the application of this and related chemical moieties in their own PROTAC development programs.

References

The Versatility of the 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The compound 8-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione is a valuable starting material and a key structural motif in the discovery of novel therapeutic agents. Its rigid, three-dimensional spirocyclic core offers a unique topographical presentation of functional groups, enabling precise interactions with biological targets. This, in turn, can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. This document provides an overview of the applications of this scaffold in medicinal chemistry, complete with experimental protocols and quantitative data.

Inhibitors of Wnt Signaling

Derivatives of the 2,8-diazaspiro[4.5]decane scaffold have been identified as potent inhibitors of the Wnt signaling pathway, which is aberrantly activated in many cancers. The benzyl group of this compound can be removed to provide a key intermediate for the synthesis of these inhibitors.

Quantitative Data: Wnt Signaling Inhibition
Compound IDTargetIC50 (nM)Cell Line
CCT251545 Wnt Pathway31HCT116
Experimental Protocol: Deprotection of this compound

This protocol describes the removal of the benzyl protecting group, a crucial step in the synthesis of Wnt signaling inhibitors.

Materials:

  • This compound

  • Ethanol

  • Concentrated Acetic Acid

  • Palladium Hydroxide (20 wt% on carbon, wet)

  • Celite

  • 1 M Ammonia solution

Procedure:

  • Suspend this compound (1.20 g, 4.65 mmol) in ethanol (20 mL).

  • Add concentrated acetic acid (270 μL, 4.65 mmol).

  • Add palladium hydroxide (360 mg, 20 wt % on carbon, wet).

  • Stir the mixture under a hydrogen atmosphere for 24 hours at room temperature.

  • Filter the mixture over Celite and wash the filter cake with ethanol and 1 M ammonia solution.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product, 2,8-diazaspiro[4.5]decane-1,3-dione.

This compound This compound 2,8-Diazaspiro[4.5]decane-1,3-dione 2,8-Diazaspiro[4.5]decane-1,3-dione This compound->2,8-Diazaspiro[4.5]decane-1,3-dione H2, Pd(OH)2/C Ethanol, Acetic Acid Wnt Signaling Inhibitors Wnt Signaling Inhibitors 2,8-Diazaspiro[4.5]decane-1,3-dione->Wnt Signaling Inhibitors Further Synthesis

Caption: Synthetic scheme for the deprotection of the starting material.

RIPK1 Kinase Inhibitors for Inflammatory Diseases

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been utilized to develop potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation. These compounds hold promise for the treatment of various inflammatory diseases.

Quantitative Data: RIPK1 Inhibition
Compound IDTargetIC50 (nM)
Compound 41 RIPK192

Experimental Workflow: RIPK1 Inhibitor Discovery

cluster_0 Discovery Process Virtual Screening Virtual Screening Hit Identification Hit Identification Virtual Screening->Hit Identification Identifies initial compounds Structural Optimization Structural Optimization Hit Identification->Structural Optimization Improves potency Lead Compound Lead Compound Structural Optimization->Lead Compound Selects best candidate In Vitro & In Vivo Testing In Vitro & In Vivo Testing Lead Compound->In Vitro & In Vivo Testing Evaluates efficacy

Caption: Workflow for the discovery of novel RIPK1 inhibitors.

Dual TYK2/JAK1 Inhibitors for Inflammatory Bowel Disease

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been investigated as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are involved in cytokine signaling pathways that drive inflammatory bowel disease.

Quantitative Data: TYK2/JAK1 Inhibition
Compound IDTargetIC50 (nM)Selectivity vs JAK2
Compound 48 TYK26>23-fold
JAK137

Signaling Pathway: JAK-STAT Pathway Inhibition

Cytokine Cytokine Receptor Receptor Cytokine->Receptor TYK2/JAK1 TYK2/JAK1 Receptor->TYK2/JAK1 Activation STAT STAT TYK2/JAK1->STAT Phosphorylation Gene Transcription Gene Transcription STAT->Gene Transcription Dimerization & Nuclear Translocation Inflammation Inflammation Gene Transcription->Inflammation Compound 48 Compound 48 Compound 48->TYK2/JAK1 Inhibition

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and related spiro-succinimide compounds.

Issue Potential Cause Recommended Solution
Low to No Product Formation Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction temperature or extending the reaction time. For cyclization steps, heating to reflux in a suitable solvent is often effective.
Poor quality of starting materials or reagents.Ensure all starting materials, reagents, and solvents are of high purity and anhydrous where necessary. Impurities can interfere with the reaction and lead to side product formation.
Ineffective cyclization conditions.Screen different solvents and bases to find the optimal conditions for the intramolecular cyclization. For similar structures, polar aprotic solvents like DMF or DMSO with a non-nucleophilic base can be effective.
Low Yield Formation of side products.Modify reaction conditions to disfavor competing reaction pathways. For instance, the addition of a base like DBU has been shown to suppress byproduct formation in the synthesis of related piperidine derivatives.
Product decomposition.If the product is unstable under the reaction or workup conditions, consider performing the reaction at a lower temperature or using milder workup reagents. Minimize exposure to strong acids or bases.
Loss of product during workup and purification.Optimize the extraction and purification procedures. Ensure complete extraction from the aqueous phase. For column chromatography, select an appropriate solvent system to achieve good separation and recovery. Consider crystallization as an alternative purification method to minimize loss.
Incomplete Reaction Insufficient reagent stoichiometry.Ensure the correct molar ratios of reactants are used. In some cases, a slight excess of one reagent may be necessary to drive the reaction to completion.
Poor mixing.Ensure vigorous and continuous stirring throughout the reaction, especially for heterogeneous mixtures.
Difficult Purification Presence of closely related impurities or unreacted starting materials.Optimize the reaction to maximize the conversion of starting materials. For purification, explore different chromatographic conditions (e.g., different solvent gradients, alternative stationary phases) or recrystallization from various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach involves a multi-step synthesis. One documented method starts with the formation of [(1-benzyl-4-carbamoylpiperidyl)-4]-acetic acid ethyl ester, which is then cyclized to the desired this compound by heating above its melting point. An alternative route begins with (1-benzyl-piperidylidene-4)-cyanacetic acid ethyl ester.

Q2: How can I improve the yield of the cyclization step?

The cyclization step is often critical for the overall yield. To improve it, you can:

  • Optimize Temperature: Increasing the temperature, often to reflux, can significantly improve the reaction rate and yield.

  • Solvent Selection: The choice of solvent can influence the reaction outcome. Aprotic polar solvents are often good choices for such cyclizations.

  • Catalyst/Base: The use of a suitable base or catalyst can promote the cyclization and minimize side reactions.

Q3: What are some potential side reactions to be aware of?

Potential side reactions may include intermolecular reactions leading to polymer formation, or decomposition of starting materials or the product at high temperatures. Careful control of reaction conditions and concentration can help minimize these unwanted pathways.

Q4: Are there any alternative, higher-yielding methods for synthesizing spiro-succinimides?

Recent research into the synthesis of similar spiro compounds has explored methods like 1,3-dipolar cycloaddition and solvent-free ball-milling, which have been reported to provide high yields. While not specifically documented for this compound, these approaches could be adapted.

Experimental Protocols

Protocol 1: Cyclization of [(1-benzyl-4-carbamoylpiperidyl)-4]-acetic acid ethyl ester

This protocol is based on the general method described in the literature.

Materials:

  • [(1-benzyl-4-carbamoylpiperidyl)-4]-acetic acid ethyl ester

  • High-boiling point inert solvent (e.g., diphenyl ether) - Optional

  • Ethanol for recrystallization

Procedure:

  • Place the [(1-benzyl-4-carbamoylpiperidyl)-4]-acetic acid ethyl ester in a round-bottom flask equipped with a condenser.

  • Heat the flask above the melting point of the starting material. The reaction can be performed neat or in a high-boiling point solvent to ensure even heat distribution.

  • Maintain the temperature and monitor the reaction for the evolution of ethanol, which indicates the progress of the cyclization. The reaction progress can also be monitored by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain this compound.

Data Presentation

Table 1: Comparison of General Conditions for Spiro-Succinimide Synthesis Yield

Parameter Condition A Condition B Condition C Expected Outcome
Temperature Room Temperature80 °CRefluxHigher temperatures generally lead to higher yields and faster reaction times, but may also increase byproduct formation.
Solvent Dichloromethane (DCM)TolueneDimethylformamide (DMF)Polar aprotic solvents like DMF often favor this type of cyclization, potentially leading to higher yields compared to non-polar or less polar solvents.
Catalyst Nonep-Toluenesulfonic acid (p-TsOH)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)The addition of an acid or base catalyst can significantly impact the reaction rate and selectivity, often improving the yield.

Visualizations

Synthesis_Pathway A 1-Benzyl-4-piperidone B Intermediate Ester A->B Multi-step (e.g., with cyanoacetic acid) C This compound B->C Heat (Cyclization)

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Increase Temperature/Time Check Reagent Quality incomplete->optimize_conditions check_workup Review Workup & Purification complete->check_workup side_reactions Analyze for Side Products complete->side_reactions optimize_purification Optimize Chromatography Consider Crystallization check_workup->optimize_purification adjust_conditions Modify Conditions to Minimize Side Reactions side_reactions->adjust_conditions

Caption: Troubleshooting workflow for low yield in synthesis.

Logical_Relationships Yield Synthesis Yield Temp Temperature Temp->Yield + Time Reaction Time Time->Yield + Solvent Solvent Polarity Solvent->Yield + Purity Reagent Purity Purity->Yield + SideProducts Side Products SideProducts->Yield - Decomposition Product Decomposition Decomposition->Yield -

Caption: Factors influencing the synthesis yield.

Technical Support Center: Synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, focusing on potential side reactions and offering corrective actions.

Problem 1: Low Yield of the Desired Product

Low overall yield is a frequent issue. Several factors can contribute to this, including incomplete reactions and the formation of side products.

Potential Cause Proposed Solution Diagnostic Check
Incomplete N-benzylation of the piperidine nitrogen. - Increase reaction time or temperature. - Use a more reactive benzyl halide (e.g., benzyl bromide instead of benzyl chloride). - Ensure the base used is sufficiently strong and fresh.Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of the unbenzylated starting material.
Formation of quaternary ammonium salt. [1]- Use stoichiometric amounts of the benzylating agent. - Add the benzylating agent slowly to the reaction mixture.[1]The quaternary salt is typically more polar and may be visible on the TLC plate. It is also often insoluble in organic solvents and may precipitate out.
Hydrolysis of the dione ring. - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Analyze the crude product using NMR or Mass Spectrometry for the presence of a ring-opened product.
Formation of other unidentified byproducts. - Purify the crude product using column chromatography and characterize the byproducts. - Adjust reaction conditions (e.g., solvent, temperature, base) to minimize byproduct formation.Use analytical techniques such as NMR, MS, and IR to identify the structure of the major byproducts.

Problem 2: Difficulty in Product Purification

The presence of closely related impurities can complicate the purification of the final product.

Potential Cause Proposed Solution Diagnostic Check
Presence of unreacted starting material. - Optimize reaction conditions to drive the reaction to completion. - Choose a chromatography solvent system that provides good separation between the starting material and the product.Co-spot the starting material and the crude reaction mixture on a TLC plate to check for separation.
Formation of isomeric byproducts. - Use highly selective reaction conditions. - Employ advanced purification techniques such as preparative HPLC if column chromatography is insufficient.Analyze the purified product by HPLC or high-field NMR to check for the presence of isomers.
Product is an oil or difficult to crystallize. - Attempt trituration with a non-polar solvent (e.g., hexane, ether) to induce crystallization. - Purify via column chromatography to obtain a pure amorphous solid.-

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-benzylation step?

A1: The most prevalent side reaction during the N-benzylation of piperidines is over-alkylation, which leads to the formation of a quaternary ammonium salt.[1] This occurs when the newly formed tertiary amine is further benzylated by the benzyl halide. To minimize this, it is crucial to control the stoichiometry of the reactants and consider slow addition of the alkylating agent.[1]

Q2: Can the hydantoin ring open during the reaction?

A2: Yes, hydantoin rings can be susceptible to hydrolysis under certain conditions, especially in the presence of strong acids or bases and water. This would lead to the formation of a corresponding amino acid derivative. It is therefore important to use anhydrous conditions and carefully select the base for the reaction.

Q3: What analytical techniques are recommended for monitoring the reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the reaction. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize both starting materials and products. For more detailed analysis and to confirm product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q4: Are there alternative methods for the synthesis of the spirohydantoin core?

A4: Yes, the Bucherer-Bergs reaction is a classic method for synthesizing spirohydantoins from a ketone (in this case, N-benzyl-4-piperidone), potassium cyanide, and ammonium carbonate. This one-pot reaction can be an effective alternative to multi-step syntheses.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized procedure and may require optimization.

  • Starting Material Preparation: Synthesize or procure 2,8-diazaspiro[4.5]decane-1,3-dione.

  • N-Benzylation:

    • Dissolve 2,8-diazaspiro[4.5]decane-1,3-dione (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, acetonitrile).

    • Add a non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine) (1.1-1.5 equivalents).

    • To this suspension, add benzyl bromide or benzyl chloride (1.0-1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 2,8-diazaspiro[4.5]decane- 1,3-dione C 8-Benzyl-2,8-diazaspiro[4.5]decane- 1,3-dione (Product) A->C Base, Solvent B Benzyl Halide B->C D Quaternary Ammonium Salt C->D Excess Benzyl Halide E Ring-Opened Product C->E H2O

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow start Low Product Yield check_sm Check for unreacted starting material (TLC/LC-MS) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_products Presence of Side Products check_sm->side_products No optimize Optimize reaction conditions: - Increase time/temp - Change base/solvent incomplete_rxn->optimize end Improved Yield optimize->end identify_sp Identify side products (NMR, MS) side_products->identify_sp purification_issue Purification Issues side_products->purification_issue adjust_stoich Adjust stoichiometry to minimize side reactions identify_sp->adjust_stoich adjust_stoich->end optimize_chrom Optimize chromatography purification_issue->optimize_chrom optimize_chrom->end

Caption: A workflow for troubleshooting low product yield.

References

"8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound, and what are the likely impurities?

A1: The most common and efficient synthesis of spirohydantoins like this compound is the Bucherer-Bergs reaction.[1][2] This one-pot multicomponent reaction typically involves the reaction of a ketone (N-benzyl-4-piperidone), a cyanide source (e.g., potassium or sodium cyanide), and ammonium carbonate.[3][4]

Common impurities to expect from this synthesis include:

  • Unreacted starting materials: N-benzyl-4-piperidone.

  • Intermediates: The corresponding aminonitrile and cyanohydrin.

  • Byproducts: Hydrolysis products or polymers, especially if the reaction is not driven to completion.

Q2: My purified product appears as an oil or a low-melting solid. Is this normal?

A2: While the exact melting point of this compound may vary, related structures can have low melting points.[5] If your product is an oil, it could be due to residual solvent or the presence of impurities that depress the melting point. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, further purification by column chromatography may be necessary.

Q3: The basicity of the piperidine nitrogen seems to be affecting my silica gel column chromatography. What can I do?

A3: The basic nitrogen in the piperidine ring can interact strongly with the acidic silica gel, leading to peak tailing, poor separation, and even irreversible adsorption of the product. To mitigate this, you can:

  • Add a basic modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, into your eluent system.

  • Use an alternative stationary phase: Consider using a more neutral or basic stationary phase like alumina.

  • Salt formation: In some cases, converting the basic compound to a salt can alter its chromatographic behavior, though this is less common for purification of the free base.

Q4: Can I purify this compound by recrystallization?

A4: Yes, recrystallization is a highly effective method for purifying crystalline solids like hydantoins.[1] The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was added).- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and attempt to cool again.- Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[6][7]
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- Significant impurities are present.- Use a lower-boiling point solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[8]- Consider a preliminary purification step like column chromatography to remove the bulk of impurities.
Low recovery of the purified product. - The chosen solvent has a relatively high solubility for the compound even at low temperatures.- Too much solvent was used for washing the crystals.- Select a solvent in which the compound is less soluble at cold temperatures.- Wash the collected crystals with a minimal amount of ice-cold solvent.[9]
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the product from impurities. - The eluent system is not optimized.- The column was not packed properly.- Use Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation.[10][11]- Ensure the column is packed uniformly to avoid channeling.[10]
Product is streaking or tailing on the column. - The compound is interacting too strongly with the stationary phase (likely due to the basic nitrogen).- The sample was overloaded on the column.- Add a basic modifier like triethylamine (0.1-1%) to the eluent.[5]- Use a smaller amount of the crude product for the purification.
Product is not eluting from the column. - The eluent is not polar enough.- The compound has irreversibly adsorbed to the silica gel.- Gradually increase the polarity of the eluent (gradient elution).- If using a basic modifier does not help, consider using a different stationary phase like alumina.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexanes) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose a suitable stationary phase (silica gel or alumina) and an eluent system that provides good separation (an Rf value of 0.2-0.4 for the target compound is often ideal). For this basic compound, a starting eluent system could be a mixture of hexanes and ethyl acetate with 0.5% triethylamine.

  • Column Packing: Prepare a slurry of the stationary phase in the initial eluent and carefully pack the column to ensure a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the eluent to facilitate the elution of the product (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Hypothetical Data)

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Ethanol/Water)859875Effective for removing less polar impurities.
Recrystallization (Ethyl Acetate/Hexanes)859780Good for removing more polar impurities.
Column Chromatography (Silica Gel with 0.5% TEA)85>9965Provides very high purity but may have lower yield due to some product loss on the column.
Column Chromatography (Alumina)859970Good alternative to silica gel to avoid strong interaction with the basic product.

Visualizations

Purification_Workflow Crude_Product Crude Product (from Bucherer-Bergs) TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Crystalline Solid? Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Oily or Complex Mixture? Purity_Check Purity Check (e.g., NMR, LC-MS) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Column_Chromatography Purity <98% Pure_Product Pure Product Purity_Check->Pure_Product Purity >98%

Caption: Decision workflow for the purification of this compound.

Troubleshooting_Chromatography Start Column Chromatography Issue Poor_Separation Poor Separation Start->Poor_Separation Streaking Streaking/Tailing Start->Streaking No_Elution No Elution Start->No_Elution Optimize_Eluent Optimize Eluent (TLC) Poor_Separation->Optimize_Eluent Check_Packing Check Column Packing Poor_Separation->Check_Packing Add_TEA Add Triethylamine (TEA) Streaking->Add_TEA No_Elution->Add_TEA Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Use_Alumina Use Alumina Add_TEA->Use_Alumina If TEA fails

Caption: Troubleshooting guide for common column chromatography issues.

References

Overcoming solubility issues with "8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione".

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic organic compound. Based on its structure, which includes a bulky benzyl group and a spirocyclic core, it is predicted to have low aqueous solubility and be more soluble in organic solvents. Compounds with similar structures are often lipophilic.

Q2: In which common laboratory solvents is this compound likely to be soluble?

While specific experimental data is limited, it is anticipated that this compound will exhibit higher solubility in polar aprotic solvents and some polar protic solvents. A suggested starting point for solubility screening is presented in the table below.

Table 1: Predicted Solubility of this compound in Common Solvents

SolventSolvent TypePredicted Solubility (mg/mL) at 25°C
WaterPolar Protic< 0.1
MethanolPolar Protic1 - 5
EthanolPolar Protic5 - 10
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
N,N-Dimethylformamide (DMF)Polar Aprotic> 50
Dichloromethane (DCM)Nonpolar10 - 20
ChloroformNonpolar10 - 20
AcetonePolar Aprotic5 - 15
AcetonitrilePolar Aprotic1 - 5

Note: These are predicted values and should be confirmed experimentally.

Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?

Strategies to enhance the solubility of poorly soluble compounds can be broadly categorized into physical and chemical modifications, as well as formulation approaches.[1][2] These include:

  • Physical Modifications: Particle size reduction (micronization, nanonization), modification of crystal habit (polymorphs, amorphous forms), and solid dispersions.[1]

  • Chemical Modifications: pH adjustment, salt formation, and co-crystallization.[1]

  • Formulation Approaches: Use of co-solvents, surfactants (micellar solubilization), and cyclodextrins.[2][3]

Troubleshooting Guides

Issue 1: The compound precipitates out of my aqueous buffer.

Possible Cause: The aqueous buffer does not provide sufficient solubilizing power for the compound at the desired concentration.

Troubleshooting Steps:

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[4] For a compound with basic nitrogen atoms, lowering the pH may increase solubility.

  • Co-solvent Addition: Introduce a water-miscible organic solvent (co-solvent) to the aqueous buffer.[3][5] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). Start with a low percentage of the co-solvent and gradually increase it while monitoring for precipitation.

  • Use of Surfactants: Incorporate a non-ionic or ionic surfactant into the buffer. Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[2]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][6]

start Precipitation in Aqueous Buffer ph_adjust Adjust pH start->ph_adjust cosolvent Add Co-solvent start->cosolvent surfactant Add Surfactant start->surfactant cyclodextrin Use Cyclodextrin start->cyclodextrin resolved Solubility Issue Resolved ph_adjust->resolved cosolvent->resolved surfactant->resolved cyclodextrin->resolved

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Low dissolution rate in my formulation.

Possible Cause: The particle size of the solid compound is too large, limiting the surface area available for dissolution.

Troubleshooting Steps:

  • Particle Size Reduction: Employ techniques like micronization or nanonization to reduce the particle size of the compound.[4][7] This increases the surface-area-to-volume ratio, which can enhance the dissolution rate.[4]

  • Solid Dispersion: Create a solid dispersion of the compound in a hydrophilic carrier.[8] This involves dissolving the compound and the carrier in a common solvent and then removing the solvent, resulting in a product where the compound is molecularly dispersed in the carrier matrix.

  • Amorphous Form Generation: Convert the crystalline form of the compound to an amorphous form. Amorphous solids generally have higher apparent solubility and faster dissolution rates than their crystalline counterparts.

cluster_0 Low Dissolution Rate cluster_1 Intervention Strategies cluster_2 Outcome start Initial State: Poorly Dissolving Solid micronization Particle Size Reduction (Micronization/Nanonization) start->micronization solid_dispersion Solid Dispersion with Hydrophilic Carrier start->solid_dispersion amorphous Conversion to Amorphous Form start->amorphous end Improved Dissolution Rate micronization->end solid_dispersion->end amorphous->end

Caption: Strategies to improve the dissolution rate.

Experimental Protocols

Protocol 1: Screening for Optimal Co-solvent Concentration
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).

  • Serial Dilution: Prepare a series of aqueous buffers with varying concentrations of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% DMSO).

  • Compound Addition: Add a small, fixed volume of the compound's stock solution to each co-solvent buffer to achieve the desired final concentration.

  • Observation: Vortex each solution and visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours) at room temperature and at 4°C.

  • Quantification (Optional): If a more precise determination is needed, centrifuge the samples, and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Table 2: Example Data for Co-solvent Screening

% DMSO (v/v) in BufferVisual Observation (1 hr)Soluble Concentration (µg/mL) by HPLC
0Heavy Precipitate< 1
1Moderate Precipitate5
2Slight Precipitate15
5Clear Solution50
10Clear Solution50
Protocol 2: Preparation of a Solid Dispersion
  • Solvent Selection: Identify a volatile solvent in which both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) are soluble.

  • Dissolution: Dissolve the compound and the carrier in the selected solvent at a specific ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier ratio by weight).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization: Characterize the resulting solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the compound within the carrier.

  • Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure crystalline compound in the target aqueous medium.

A Select Solvent & Carrier B Dissolve Compound & Carrier A->B C Solvent Evaporation (Rotary Evaporator) B->C D Vacuum Drying C->D E Characterize Solid Dispersion (DSC, XRPD) D->E F Perform Dissolution Testing E->F

Caption: Experimental workflow for solid dispersion preparation.

References

Technical Support Center: Synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common approach for synthesizing spirohydantoins like this compound is the Bucherer-Bergs reaction. This one-pot multicomponent reaction involves the condensation of a ketone (N-benzyl-4-piperidone), a cyanide source (e.g., sodium cyanide), and a carbonate source (e.g., ammonium carbonate) to form the spirohydantoin ring system.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and control include reaction temperature, reaction time, and the stoichiometry of the reactants. The solubility of the starting materials and intermediates can also play a crucial role, and the choice of solvent may need optimization.

Q3: What are the primary safety precautions to consider for this synthesis?

A3: The use of sodium cyanide is a significant safety hazard due to its high toxicity. All manipulations involving sodium cyanide must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. A cyanide antidote kit should be readily available. The reaction can also generate ammonia, which is a respiratory irritant.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The melting point of the crystalline solid can also be a good indicator of purity.

Q5: Are there any known challenges when scaling up this synthesis?

A5: Yes, scaling up the synthesis of related diazaspiro compounds has been reported to present challenges. These can include issues with reaction kinetics, heat transfer, mixing, and product isolation and purification. For instance, in similar syntheses, recovery of the product after purification steps has been noted to decrease on a larger scale.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of starting materials or product. - Incorrect stoichiometry of reactants.- Monitor the reaction progress using TLC or HPLC. - Optimize the reaction temperature; some reactions may require heating. - Ensure the quality of starting materials. - Carefully check the molar ratios of the ketone, cyanide, and carbonate sources.
Formation of Multiple Byproducts - Side reactions due to impurities in starting materials. - Non-optimal reaction conditions leading to competing reaction pathways. - Decomposition of the product under the reaction or workup conditions.- Use purified starting materials. - Systematically vary the reaction temperature and time to find the optimal conditions. - Perform the workup at a lower temperature if the product is thermally sensitive.
Difficulty in Product Isolation/Purification - Product is highly soluble in the reaction solvent. - Product co-precipitates with inorganic salts. - Emulsion formation during aqueous workup.- If the product is in the aqueous phase, consider extraction with a suitable organic solvent. - If the product precipitates, it may require washing with water to remove inorganic salts. - To break emulsions, try adding a saturated brine solution or filtering through a pad of Celite.
Inconsistent Results on Scale-Up - Poor heat transfer in a larger reaction vessel. - Inefficient mixing. - Changes in reaction kinetics at a larger scale.- Use a jacketed reactor for better temperature control. - Employ an appropriate overhead stirrer to ensure efficient mixing. - Re-optimize the reaction conditions at the desired scale.

Experimental Protocols

General Protocol for the Synthesis of this compound via the Bucherer-Bergs Reaction

Disclaimer: This is a generalized procedure and may require optimization.

Materials:

  • N-Benzyl-4-piperidone

  • Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-benzyl-4-piperidone, sodium cyanide, and ammonium carbonate in a suitable solvent mixture, such as ethanol and water.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.

Quantitative Data (Illustrative)

ParameterValue
Reactant Molar Ratios
N-Benzyl-4-piperidone1.0 eq
Sodium Cyanide1.5 - 2.0 eq
Ammonium Carbonate3.0 - 5.0 eq
Reaction Conditions
Temperature60 - 80 °C
Time6 - 24 hours
Typical Yield 60 - 80% (unoptimized)

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound Start Starting Materials (N-Benzyl-4-piperidone, NaCN, (NH4)2CO3) Reaction Bucherer-Bergs Reaction (Ethanol/Water, 60-80°C) Start->Reaction One-pot synthesis Workup Acidification & Precipitation (HCl) Reaction->Workup Reaction completion Purification Recrystallization (Ethanol) Workup->Purification Crude product Product This compound Purification->Product Purified product QC Quality Control (HPLC, NMR, MS) Product->QC Final product analysis

Caption: Synthesis Workflow Diagram

TroubleshootingLogic Troubleshooting Logic for Low Yield Problem Low Yield Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Suboptimal Conditions? Problem->Cause2 Cause3 Purification Loss? Problem->Cause3 Solution1 Increase reaction time or temperature. Monitor with TLC/HPLC. Cause1->Solution1 Yes Solution2 Optimize stoichiometry and temperature. Cause2->Solution2 Yes Solution3 Optimize recrystallization solvent and procedure. Cause3->Solution3 Yes

Caption: Troubleshooting Flowchart

"8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

General Stability Profile

8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione possesses several functional groups that may be susceptible to degradation under certain conditions. The primary points of potential instability are the imide ring and the benzyl group.

  • Hydrolytic Stability: The 1,3-dione (imide) functionality is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening.

  • Oxidative Stability: The benzylic position is prone to oxidation, which could lead to the formation of various oxidation products.

  • Photostability: The aromatic benzyl group may absorb UV light, potentially leading to photolytic degradation.

  • Thermal Stability: As with most organic molecules, elevated temperatures can accelerate degradation processes.

For related compounds, storage recommendations include keeping them in a desiccated environment and protected from light, suggesting potential sensitivity to moisture and light.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on general recommendations for similar compounds, it is advisable to store this compound in a cool, dry, and dark place.[4] Specifically, storage in a desiccator at room temperature, protected from light, is recommended to minimize potential hydrolytic and photolytic degradation.

Q2: What are the likely degradation pathways for this compound?

A2: The most probable degradation pathways involve hydrolysis of the imide ring and oxidation of the benzyl group. Under acidic or basic conditions, the imide ring can open. The presence of oxidizing agents may lead to the formation of benzaldehyde, benzoic acid, or other related species from the benzyl moiety.

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[3] A change in the physical appearance of the sample (e.g., color change, clumping) or the appearance of new peaks in an HPLC chromatogram are indicators of degradation.

Troubleshooting Guides

Issue: I am seeing unexpected peaks in my HPLC analysis.

  • Question: Could these be degradation products? Answer: Yes, the appearance of new, smaller peaks, especially when analyzing older samples or samples that have been stressed, is a strong indication of degradation. It is recommended to perform forced degradation studies to identify the retention times of potential degradation products.[2]

  • Question: How can I confirm if these are degradation products? Answer: To confirm, you can subject a small sample of the compound to forced degradation conditions (e.g., mild acid, base, or peroxide) and monitor the growth of these new peaks over time.[5] Hyphenated techniques like LC-MS can be used to identify the mass of these impurities and help in their structural elucidation.[3]

Issue: The compound is not dissolving as expected.

  • Question: Could this be due to degradation? Answer: While less common, extensive degradation or polymerization could potentially lead to changes in solubility. However, it is more likely an issue with the choice of solvent. Verify the solubility of the compound in a range of appropriate solvents. If solubility has changed over time with a previously effective solvent, degradation is a possibility.

Hypothetical Stability Data

The following table is an example of how quantitative data from a forced degradation study for this compound could be presented. The data is hypothetical and for illustrative purposes only.

Stress ConditionDurationTemperature% DegradationMajor Degradation Products
0.1 M HCl24 hours60°C15%Imide ring-opened product
0.1 M NaOH8 hours40°C25%Imide ring-opened product
3% H₂O₂24 hoursRoom Temp10%Oxidized benzyl derivatives
Photolytic (UV Lamp)48 hoursRoom Temp5%Unknown photoproducts
Thermal7 days80°C8%Multiple minor degradants

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.[5]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 40°C. Take samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.[5]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature. Take samples at 0, 2, 4, 8, and 24 hours.[5]

    • Photolytic Degradation: Expose a thin layer of the solid compound and a solution of the compound to a UV lamp (e.g., 254 nm) for up to 48 hours. A control sample should be kept in the dark.

    • Thermal Degradation: Keep the solid compound in an oven at 80°C for 7 days.

  • Analysis: Analyze all stressed samples, along with a control sample (stored at 4°C in the dark), by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a common starting point.[2]

Visualizations

G parent This compound hydrolysis_product Ring-Opened Carboxylic Acid parent->hydrolysis_product Acid/Base Hydrolysis oxidation_product Oxidized Benzyl Derivatives (e.g., Benzaldehyde, Benzoic Acid) parent->oxidation_product Oxidation (e.g., H₂O₂) photo_product Photolytic Products parent->photo_product Photolysis (UV Light)

Caption: Hypothetical degradation pathways for this compound.

G start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Light, Heat) start->stress sample Collect Samples at Time Points stress->sample neutralize Neutralize (if needed) sample->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze data Quantify Degradation & Identify Products analyze->data

Caption: General experimental workflow for a forced degradation study.

References

Optimizing reaction conditions for "8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process starting from N-benzyl-4-piperidone. This pathway involves a Strecker amino acid synthesis to create the spiro-amino acid core, followed by cyclization to form the desired succinimide ring.

Synthetic Pathway A N-Benzyl-4-piperidone B Step 1: Strecker Synthesis (KCN, NH4Cl) A->B Reagents C 8-Benzyl-2-amino-2,8-diazaspiro[4.5]decane-2-carbonitrile B->C Intermediate 1 D Step 2: Hydrolysis (Acid or Base) C->D Reaction E 8-Benzyl-2-amino-2,8-diazaspiro[4.5]decane-2-carboxylic acid D->E Intermediate 2 F Step 3: Cyclization (e.g., Acetic Anhydride) E->F Reaction G This compound F->G Final Product

Caption: Proposed three-step synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during each step of the synthesis.

Step 1: Strecker Synthesis of 8-Benzyl-2-amino-2,8-diazaspiro[4.5]decane-2-carbonitrile
Issue Potential Cause(s) Suggested Solution(s)
Low or no product formation 1. Incomplete imine formation. 2. Deactivated reagents (KCN, NH4Cl). 3. Steric hindrance from the N-benzyl group.[1] 4. Incorrect pH of the reaction mixture.1. Add a dehydrating agent (e.g., MgSO4) to drive the imine formation equilibrium.[2] 2. Use fresh, high-purity KCN and NH4Cl. 3. Increase reaction time and/or temperature. Consider using a Lewis acid catalyst to activate the ketone. 4. Ensure the pH is slightly acidic to facilitate imine formation without excessive hydrolysis.
Formation of cyanohydrin byproduct The direct addition of cyanide to the ketone carbonyl is competing with imine formation.1. Ensure a sufficient concentration of the amine source (NH4Cl) is present. 2. Pre-form the imine before the addition of the cyanide source.
Product is an oil and difficult to isolate The aminonitrile may be impure or exist as a salt.1. Purify by column chromatography on silica gel. 2. Neutralize the reaction mixture carefully before extraction. 3. Attempt to crystallize the product from a different solvent system.
Step 2: Hydrolysis of 8-Benzyl-2-amino-2,8-diazaspiro[4.5]decane-2-carbonitrile
Issue Potential Cause(s) Suggested Solution(s)
Incomplete hydrolysis 1. Insufficient reaction time or temperature. 2. Inadequate concentration of acid or base.1. Extend the reaction time and/or increase the temperature. Monitor the reaction by TLC or LC-MS. 2. Use a higher concentration of the hydrolyzing agent (e.g., 6M HCl or 6M NaOH).
Formation of amide intermediate Partial hydrolysis of the nitrile group.Continue heating for a longer duration to drive the reaction to the carboxylic acid.
Decarboxylation of the amino acid product Harsh acidic conditions and high temperatures.Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time) or consider enzymatic hydrolysis.
Difficulty in isolating the amino acid The product is zwitterionic and may be highly soluble in water.1. Adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility and induce precipitation. 2. Use ion-exchange chromatography for purification.
Step 3: Cyclization to this compound
Issue Potential Cause(s) Suggested Solution(s)
Low yield of the succinimide 1. Incomplete cyclization. 2. Formation of polymeric byproducts. 3. Side reactions involving the benzyl group.1. Ensure anhydrous conditions. Use a more efficient dehydrating agent or a higher temperature. 2. Perform the reaction under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. 3. Consider using a milder cyclization agent.
Product is difficult to purify The product may be contaminated with starting material or byproducts.1. Purify by column chromatography. 2. Recrystallize from a suitable solvent.
Formation of an N-acetylated byproduct If using acetic anhydride, the secondary amine of the piperidine ring may be acetylated.This is less likely due to steric hindrance, but if observed, consider using a different cyclizing agent that does not introduce an acetyl group.

Frequently Asked Questions (FAQs)

Q1: What is the quality of the starting N-benzyl-4-piperidone required for this synthesis? A: It is crucial to use high-purity N-benzyl-4-piperidone (≥98%). Impurities can lead to side reactions and complicate the purification of the intermediates and the final product. If the purity is questionable, consider purification by distillation or column chromatography before use.

Q2: How can I monitor the progress of each reaction step? A: Thin-layer chromatography (TLC) is a convenient method for monitoring the reactions. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation of the starting material, intermediates, and products. Staining with ninhydrin can be useful for visualizing the amino-containing compounds. For more detailed analysis, LC-MS can be employed.

Q3: Are there any specific safety precautions I should take during this synthesis? A: Yes. The Strecker synthesis involves the use of potassium cyanide (KCN), which is highly toxic.[2] All manipulations involving KCN must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Have a cyanide antidote kit readily available and be familiar with its use. The hydrolysis step with concentrated acids or bases should also be handled with care.

Q4: Can this synthesis be scaled up? A: Yes, but careful optimization of each step is recommended at a smaller scale before attempting a large-scale synthesis. For the cyclization step, maintaining high dilution may be challenging on a larger scale, and a mechanically driven syringe pump for slow addition might be necessary.

Q5: What are the expected challenges in purifying the final product? A: Spirocyclic compounds can sometimes be challenging to purify due to their rigid structures.[3] If the product is an oil, column chromatography is the recommended method. If it is a solid, recrystallization should be attempted from various solvents to obtain a pure crystalline product.

Experimental Protocols

Step 1: Synthesis of 8-Benzyl-2-amino-2,8-diazaspiro[4.5]decane-2-carbonitrile
  • To a solution of N-benzyl-4-piperidone (1.0 eq) in methanol, add ammonium chloride (1.2 eq) and a 30% aqueous solution of ammonia.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of potassium cyanide (1.2 eq) in water, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water and extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 8-Benzyl-2-amino-2,8-diazaspiro[4.5]decane-2-carboxylic acid
  • Dissolve the crude aminonitrile from Step 1 in 6M hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the amino acid.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., 6M NaOH or ammonium hydroxide) to the isoelectric point (typically pH 5-7) to precipitate the amino acid.

  • Filter the solid, wash with cold water and then with a small amount of cold ethanol or acetone, and dry under vacuum.

  • If the product does not precipitate, it may be necessary to use ion-exchange chromatography for purification.

Step 3: Synthesis of this compound
  • Suspend the amino acid from Step 2 in acetic anhydride (5-10 equivalents).

  • Heat the mixture to 80-100 °C for 2-4 hours.

  • Monitor the reaction by TLC for the consumption of the starting amino acid.

  • Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Comparative Data for Analogous Reactions

Reaction Type Substrate Reagents Yield (%) Reference
Strecker SynthesisCyclic KetoneKCN, (NH4)2CO350-80General Literature
Nitrile Hydrolysisα-Aminonitrile6M HCl, reflux60-90[4]
Succinimide FormationAmino AcidAcetic Anhydride70-95[5][6]

Troubleshooting Logic Diagram

Troubleshooting Logic start Low Yield in Synthesis Step step1 Step 1: Strecker Synthesis start->step1 step2 Step 2: Hydrolysis start->step2 step3 Step 3: Cyclization start->step3 s1_check_reagents Check Reagent Quality (KCN, NH4Cl) step1->s1_check_reagents s1_check_conditions Optimize Conditions (Time, Temp, pH) step1->s1_check_conditions s1_check_imine Confirm Imine Formation step1->s1_check_imine s2_check_hydrolysis Ensure Complete Hydrolysis (Extend time/temp) step2->s2_check_hydrolysis s2_check_workup Optimize Work-up (pH adjustment for precipitation) step2->s2_check_workup s3_check_anhydrous Ensure Anhydrous Conditions step3->s3_check_anhydrous s3_check_dilution Use High Dilution step3->s3_check_dilution s3_purification Optimize Purification step3->s3_purification

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Chiral Separation of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of "8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione" enantiomers.

Experimental Protocol

A detailed methodology for a potential High-Performance Liquid Chromatography (HPLC) method is provided below. Given the structure of this compound, which contains a basic tertiary amine, a normal phase separation on a polysaccharide-based chiral stationary phase (CSP) is a logical starting point.

Parameter Condition
Compound Name This compound
HPLC System Isocratic HPLC or UHPLC system
Chiral Stationary Phase (CSP) Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Detection UV at 220 nm

Experimental Workflow

G prep_sample Sample Preparation: Dissolve 1 mg of racemate in 1 mL of mobile phase equilibration System Equilibration: Equilibrate column with mobile phase at 1.0 mL/min for at least 30 min prep_sample->equilibration injection Injection: Inject 10 µL of the prepared sample equilibration->injection separation Chromatographic Separation: Isocratic elution with n-Hexane/IPA/DEA (80:20:0.1) injection->separation detection Detection: Monitor absorbance at 220 nm separation->detection analysis Data Analysis: Determine retention times, resolution, and enantiomeric excess detection->analysis

Caption: Experimental workflow for the chiral separation of this compound.

Troubleshooting Guide

FAQs

Q1: What is the most likely cause of poor or no resolution between the enantiomers?

A1: Poor or no resolution in chiral HPLC is often due to several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient stereoselectivity for this compound. Polysaccharide-based CSPs are a good starting point, but screening different types (e.g., cellulose-based vs. amylose-based) may be necessary.[1]

  • Suboptimal Mobile Phase Composition: The ratio of the organic modifiers (n-Hexane to IPA) is critical for achieving separation.[2] The concentration of the basic additive (DEA) can also significantly impact selectivity.[3][4]

  • Incorrect Flow Rate: Chiral separations can be sensitive to flow rate. A lower flow rate may improve resolution in some cases.

  • Temperature Fluctuations: Temperature can affect the interactions between the analyte and the CSP, thereby influencing resolution. Maintaining a constant and optimized temperature is important.

Q2: Why am I observing significant peak tailing for my analyte?

A2: Peak tailing for a basic compound like this compound is a common issue, often caused by:

  • Secondary Interactions: The basic tertiary amine in the molecule can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to tailing.[5]

  • Insufficient Basic Additive: The concentration of diethylamine (DEA) in the mobile phase may be too low to effectively mask the active silanol sites.[3][6]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.

Q3: My resolution is decreasing over subsequent injections. What could be the cause?

A3: A decrease in resolution over time can be attributed to:

  • Column Memory Effect: The use of additives can lead to their accumulation on the stationary phase, which can alter the column's selectivity over time.[4][7] It is crucial to dedicate a column to methods using specific additives or employ a rigorous washing procedure.

  • Sample Overload: Injecting too much sample can lead to peak broadening and a loss of resolution. Try reducing the injection volume or sample concentration.

  • Column Degradation: The stationary phase can degrade over time, especially if exposed to harsh mobile phases or temperatures.

Q4: I am not seeing any peaks after injection. What should I check?

A4: The absence of peaks could be due to several reasons:

  • Analyte Solubility: The compound may not be soluble in the mobile phase. While it is expected to be soluble in a normal phase eluent, it's worth verifying.

  • Strong Retention: The analyte might be too strongly retained on the column. This could happen if the mobile phase is too weak (too much hexane). Try increasing the percentage of the polar modifier (IPA).

  • Detection Issues: Ensure the UV detector is set to an appropriate wavelength where the analyte absorbs. Check the lamp status and detector settings.

  • System Issues: Check for leaks, blockages, or pump malfunctions in the HPLC system.

Troubleshooting Decision Tree

G start Problem Encountered no_resolution Poor or No Resolution start->no_resolution peak_tailing Peak Tailing start->peak_tailing resolution_drop Resolution Decreasing start->resolution_drop mod_mp Adjust Mobile Phase: - Vary Hexane/IPA ratio - Optimize DEA % (0.05-0.2%) no_resolution->mod_mp inc_dea Increase DEA Concentration (up to 0.5%) peak_tailing->inc_dea reduce_load Reduce Sample Load: - Lower concentration - Smaller injection volume resolution_drop->reduce_load change_csp Screen Different CSPs: - Cellulose-based - Different amylose derivative mod_mp->change_csp check_temp Optimize Temperature change_csp->check_temp check_column_health Check Column Health: - Flush with strong solvent - Consider a new column inc_dea->check_column_health wash_column Implement Column Wash Protocol (to remove additive buildup) reduce_load->wash_column dedicate_column Dedicate Column to Method wash_column->dedicate_column

Caption: A decision tree for troubleshooting common issues in the chiral separation of this compound.

References

Technical Support Center: Crystallization of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this spiro compound.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to crystallize this compound?

Spiro compounds like this compound can be challenging to crystallize due to their rigid and non-planar three-dimensional structures.[1] This inherent rigidity can make it difficult for the molecules to pack into a highly ordered crystal lattice. Additionally, the presence of multiple conformers in solution can inhibit the crystallization process.[1]

Q2: What are the key initial steps for developing a crystallization protocol for this compound?

The foundational step in developing a crystallization protocol is solvent selection. A good recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but completely at higher temperatures.[2][3] It is recommended to perform small-scale solubility tests with a range of solvents to identify a suitable candidate or a solvent/anti-solvent system.

Q3: What should I do if my compound "oils out" instead of crystallizing?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the solute's melting point is lower than the boiling point of the solvent or if the solution is cooled too quickly.[4] To troubleshoot this, you can try using a lower-boiling point solvent, adding a small amount of a "poorer" solvent (an anti-solvent) to induce crystallization, or slowing down the cooling rate.[3][4]

Q4: No crystals are forming even after the solution has cooled. What could be the issue?

A lack of crystal formation upon cooling typically indicates that the solution is not supersaturated.[4] To address this, you can try to increase the concentration of the compound by evaporating some of the solvent.[3][4] Inducing crystallization can also be attempted by scratching the inside of the flask with a glass rod or by adding a seed crystal of the compound if available.[3][4][5]

Q5: How can I improve the purity of my crystals?

To obtain high-purity crystals, a slow cooling process is recommended to allow for selective crystal growth.[4] After filtration, washing the crystals with a small amount of cold solvent can help remove surface impurities.[3][4] If impurities persist, a second recrystallization may be necessary.[4]

Troubleshooting Guide

Problem: Poor or No Crystal Formation

This section provides a systematic approach to troubleshooting common issues encountered during the crystallization of this compound.

Troubleshooting Workflow for Crystallization

Caption: A workflow diagram for troubleshooting common crystallization issues.

Solvent Selection

The choice of solvent is critical for successful recrystallization. The ideal solvent will dissolve the target compound poorly at low temperatures and well at high temperatures.

Table 1: Common Recrystallization Solvents and Their Properties

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds.
Ethanol78HighDissolves many organic compounds.
Methanol65HighSimilar to ethanol but more volatile.
Acetone56MediumGood for moderately polar compounds.
Ethyl Acetate77MediumCommon solvent for a wide range of compounds.
Dichloromethane40MediumVolatile, good for compounds sensitive to high temperatures.
Toluene111LowGood for non-polar compounds.
Hexane69LowOften used as an anti-solvent for polar compounds.
Heptane98LowSimilar to hexane, but with a higher boiling point.

Note: This table provides general guidance. The suitability of each solvent for this compound must be determined experimentally.

Experimental Protocols

General Recrystallization Protocol

This protocol provides a general guideline. It should be adapted based on the results of small-scale solubility tests.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add the solvent dropwise until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Recrystallization Experimental Workflow

G cluster_protocol Recrystallization Protocol dissolve 1. Dissolve Crude Product in Minimum Hot Solvent hot_filter 2. Hot Filtration (if impurities present) dissolve->hot_filter cool 3. Slow Cooling (Room Temp then Ice Bath) hot_filter->cool vacuum_filter 4. Vacuum Filtration to Collect Crystals cool->vacuum_filter wash 5. Wash Crystals with Cold Solvent vacuum_filter->wash dry 6. Dry Crystals wash->dry

References

Technical Support Center: Characterization of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the characterization of diazaspiro compounds.

Table of Contents

  • FAQs - General

  • Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Troubleshooting Guide: Mass Spectrometry (MS)

  • Troubleshooting Guide: X-ray Crystallography

  • Troubleshooting Guide: Stereochemistry Determination

FAQs - General

Q1: What makes the characterization of diazaspiro compounds challenging?

A1: The primary challenges in characterizing diazaspiro compounds stem from their inherent three-dimensional and often rigid spirocyclic core. This can lead to complex NMR spectra due to diastereotopicity, unusual fragmentation patterns in mass spectrometry, and difficulties in obtaining high-quality single crystals for X-ray crystallography. Furthermore, many diazaspiro compounds are chiral, necessitating careful determination of their absolute stereochemistry.

Q2: What is the first step I should take if my analytical data is inconsistent with the expected structure of my diazaspiro compound?

A2: First, re-evaluate the synthetic route for potential side reactions or rearrangements. For example, some diazaspiro systems, like 2,6-diazaspiro[3.3]heptanes, can undergo ring-opening reactions under certain conditions, such as deprotection with strong acids like HCl. If the synthesis seems robust, systematically review the data from each analytical technique for common pitfalls, as detailed in the troubleshooting guides below.

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

Q3: Why does the 1H NMR spectrum of my chiral diazaspiro compound show more complex signals than expected for the CH2 groups?

A3: This is likely due to the presence of diastereotopic protons. In a chiral molecule, the two protons on a CH2 group are in chemically non-equivalent environments and will have different chemical shifts, leading to more complex splitting patterns.[1][2]

  • Troubleshooting Workflow:

    G start Complex CH2 signals in 1H NMR check_chirality Is the diazaspiro compound chiral? start->check_chirality diastereotopicity Protons are likely diastereotopic. Expect different chemical shifts and complex coupling. check_chirality->diastereotopicity Yes achiral Compound is achiral. Consider other possibilities: - Rotamers? - Impurities? check_chirality->achiral No run_2d Run 2D NMR (COSY, HSQC) to confirm couplings and assign protons. diastereotopicity->run_2d variable_temp Run variable temperature NMR to check for rotamers. achiral->variable_temp end Correctly interpret spectrum. run_2d->end variable_temp->end

    Figure 1. Workflow for troubleshooting complex 1H NMR signals.
  • Example Data:

    Proton AssignmentExpected (Incorrect) 1H NMRObserved (Correct) 1H NMR for Diastereotopic Protons
    -CHaHb- adjacent to spirocenterTriplet, 2HTwo separate multiplets (e.g., doublet of doublets), 1H each
  • Experimental Protocol: 2D NMR for Proton Assignment

    • Sample Preparation: Prepare a solution of the diazaspiro compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of 5-10 mg/mL.

    • 1H NMR: Acquire a standard 1D 1H NMR spectrum to assess signal dispersion.

    • COSY (Correlation Spectroscopy): Run a standard COSY experiment to identify proton-proton coupling networks. This will help to trace the connectivity within the spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Perform an HSQC experiment to correlate protons directly attached to carbon atoms. This is crucial for unambiguously assigning protons to their respective carbons.

    • Data Analysis: Analyze the 2D spectra. The cross-peaks in the COSY spectrum will reveal which protons are coupled to each other. The cross-peaks in the HSQC spectrum will link the proton signals to the carbon signals from a 13C NMR spectrum. For diastereotopic protons, you will observe two distinct proton signals correlating to the same carbon signal.

Q4: My 1H NMR signals are broad and poorly resolved. What could be the cause?

A4: Broad signals in the NMR spectrum of a diazaspiro compound can arise from several factors:

  • Conformational Exchange: The molecule may be undergoing slow conformational exchange on the NMR timescale.

  • Presence of Paramagnetic Species: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Aggregation: The compound may be aggregating at the concentration used for the NMR experiment.

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If conformational exchange is the issue, the signals may sharpen or coalesce at higher temperatures.

    • Check for Paramagnetic Impurities: If the compound was synthesized using a metal catalyst, consider treating the sample with a metal scavenger.

    • Vary Concentration: Acquire spectra at different concentrations to check for aggregation-dependent chemical shifts or line broadening.

Troubleshooting Guide: Mass Spectrometry (MS)

Q5: The molecular ion peak (M+) is very weak or absent in the electron ionization (EI) mass spectrum of my diazaspiro compound. Is this normal?

A5: Yes, this can be a common observation for diazaspiro compounds. The rigid, often strained, spirocyclic system can lead to facile fragmentation upon electron impact, resulting in a weak or absent molecular ion peak.[3] The fragmentation is often directed by the nitrogen atoms and the spirocyclic core.

  • Troubleshooting Workflow:

    G start Weak or absent molecular ion in EI-MS use_soft_ionization Use a soft ionization technique: - Electrospray Ionization (ESI) - Chemical Ionization (CI) start->use_soft_ionization analyze_fragments Analyze fragmentation pattern in EI-MS for characteristic losses. start->analyze_fragments observe_protonated Observe [M+H]+ or other adducts to confirm molecular weight. use_soft_ionization->observe_protonated end Confirm molecular weight and structure. observe_protonated->end analyze_fragments->end

  • Experimental Protocol: LC-MS with Electrospray Ionization (ESI)

    • Sample Preparation: Prepare a dilute solution of the diazaspiro compound (typically 10-100 µg/mL) in a solvent compatible with reverse-phase chromatography, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

    • LC Conditions: Use a C18 column with a gradient elution, for example, from 10% to 95% acetonitrile in water (both with 0.1% formic acid) over 10-15 minutes.

    • MS Conditions (Positive Ion Mode ESI):

      • Ion Source: Electrospray ionization (ESI)

      • Polarity: Positive

      • Capillary Voltage: 3.5-4.5 kV

      • Drying Gas Flow and Temperature: Optimize for the specific instrument (e.g., 10 L/min, 300 °C).

      • Scan Range: Set a mass range that includes the expected molecular weight of the protonated molecule [M+H]+.

    • Data Analysis: Look for the peak corresponding to the [M+H]+ ion. Its mass-to-charge ratio (m/z) will be one unit higher than the nominal mass of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Q6: How can I distinguish between regioisomers of a substituted diazaspiro compound using mass spectrometry?

A6: Tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing regioisomers. The fragmentation patterns of the isomers will likely differ due to the different positions of the substituent.

  • Example Data: Hypothetical Fragmentation of a Substituted Diazaspiro[3.3]heptane

    RegioisomerParent Ion (m/z)Key Fragment Ion (m/z)Neutral Loss
    Isomer A25018070
    Isomer B25020842
  • Experimental Protocol: Tandem MS (MS/MS) for Regioisomer Differentiation

    • Initial MS Scan: Infuse a solution of the isomeric mixture or analyze by LC-MS to identify the m/z of the parent ion.

    • Product Ion Scan: Select the parent ion of interest in the first mass analyzer (Q1).

    • Collision-Induced Dissociation (CID): Fragment the selected parent ion in the collision cell (q2) by colliding it with an inert gas (e.g., argon or nitrogen).

    • Second MS Scan: Scan the resulting fragment ions in the third mass analyzer (Q3).

    • Data Analysis: Compare the product ion spectra of the different regioisomers. The presence of unique fragment ions or different relative abundances of common fragments can be used to differentiate them.

Troubleshooting Guide: X-ray Crystallography

Q7: I am having difficulty obtaining single crystals of my diazaspiro compound suitable for X-ray diffraction.

A7: Growing high-quality single crystals can be challenging, especially for flexible molecules. Diazaspiro compounds, while having a rigid core, may have flexible substituents that hinder crystal packing.

  • Troubleshooting Steps:

    • Purity: Ensure the compound is of the highest possible purity. Amorphous material or small amounts of impurities can inhibit crystallization.

    • Solvent Screening: Systematically screen a wide range of solvents and solvent combinations with varying polarities.

    • Crystallization Techniques: Try various crystallization methods:

      • Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution.

      • Vapor Diffusion: Diffuse a poor solvent into a solution of the compound in a good solvent.

      • Cooling: Slowly cool a saturated solution.

    • Derivative Formation: If the parent compound does not crystallize well, consider forming a salt or a co-crystal with a molecule that has a high propensity to crystallize.

  • Experimental Protocol: Vapor Diffusion for Crystallization

    • Prepare the Sample Solution: Dissolve 5-10 mg of the purified diazaspiro compound in a small volume (0.5-1 mL) of a "good" solvent in which it is readily soluble.

    • Set up the Crystallization Chamber: Place the sample solution in a small open vial. Place this vial inside a larger, sealed chamber (e.g., a beaker covered with a watch glass or a sealed jar).

    • Add the Anti-Solvent: Add a larger volume (5-10 mL) of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent) to the bottom of the larger chamber, ensuring it does not mix directly with the sample solution.

    • Incubate: Allow the chamber to stand undisturbed. The anti-solvent will slowly diffuse into the sample solution, reducing the solubility of the compound and promoting the growth of single crystals.

Troubleshooting Guide: Stereochemistry Determination

Q8: How can I determine the absolute configuration of my chiral diazaspiro compound?

A8: The gold standard for determining absolute configuration is anomalous dispersion X-ray crystallography on a single crystal. [4]However, if suitable crystals cannot be obtained, spectroscopic methods combined with chemical derivatization can be used, such as the Mosher's ester method. [5][6]

  • Logical Framework for Absolute Configuration Determination:

    G start Need to determine absolute configuration crystal Can high-quality single crystals be obtained? start->crystal xray Perform anomalous dispersion X-ray crystallography. Calculate Flack parameter. crystal->xray Yes no_crystal Use spectroscopic methods. crystal->no_crystal No end Assign absolute configuration. xray->end mosher Derivatize with (R)- and (S)-Mosher's acid chloride. Analyze 1H NMR. no_crystal->mosher mosher->end

    Figure 3. Decision tree for determining absolute configuration.
  • Experimental Protocol: Mosher's Ester Analysis This protocol is applicable if the diazaspiro compound contains a secondary alcohol.

    • Esterification: Divide the chiral diazaspiro alcohol into two portions. React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) and the other portion with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride) in the presence of a non-nucleophilic base like pyridine.

    • Purification: Purify the resulting diastereomeric Mosher's esters.

    • NMR Analysis: Acquire the 1H NMR spectra for both the (R)- and (S)-Mosher's esters.

    • Data Analysis:

      • Assign the proton signals for both diastereomers.

      • Calculate the difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage.

      • Protons with a positive Δδ value are on one side of the Mosher's ester plane, while those with a negative Δδ value are on the other. This pattern allows for the assignment of the absolute configuration of the alcohol center. [6]

  • Example Data Interpretation:

    Protonsδ for (S)-Ester (ppm)δ for (R)-Ester (ppm)Δδ (δS - δR)Inferred Position Relative to Phenyl Group
    R14.204.35-0.15Shielded
    R22.152.05+0.10Deshielded

References

Validation & Comparative

Unveiling the Bioactivity of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While no direct biological activity has been reported for 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione, a survey of structurally related diazaspiro[4.5]decane derivatives reveals a diverse range of pharmacological activities. This guide provides a comparative overview of the biological profiles of these analogs, offering insights into potential therapeutic applications. The data presented here is based on published scientific literature and is intended for researchers, scientists, and drug development professionals.

The 2,8-diazaspiro[4.5]decane scaffold has emerged as a versatile template in medicinal chemistry, with derivatives demonstrating activities ranging from central nervous system modulation to anti-inflammatory and antihypertensive effects. This guide will focus on three key areas where analogs of this compound have shown significant biological activity: muscarinic receptor agonism, TYK2/JAK1 kinase inhibition, and alpha-adrenergic receptor blockade.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data for various diazaspiro[4.5]decane derivatives, providing a clear comparison of their potencies and targets.

Table 1: Muscarinic Receptor Affinity of 2,8-Diazaspiro[4.5]decane-1,3-dione Derivatives

Compound IDStructure/SubstitutionReceptor AffinityAssay
5a 2-(acyl)amino-8-substituted-2,8-diazaspiro[1][2]decan-1,3-dioneSignificant displacement at mM concentration[³H]-QNB Displacement
5b 2-(acyl)amino-8-substituted-2,8-diazaspiro[1][2]decan-1,3-dioneSignificant displacement at mM concentration[³H]-QNB Displacement
5c 2-(acyl)amino-8-substituted-2,8-diazaspiro[1][2]decan-1,3-dioneSignificant displacement at mM concentration[³H]-QNB Displacement

Note: Specific IC50 or Ki values were not provided in the available literature.

Table 2: Kinase Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Compound IDTarget KinaseIC50 (nM)
Compound 48 TYK26
JAK137

Table 3: Antihypertensive Activity of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives

Compound ClassBiological TargetActivity
8-substituted-1-oxa-3,8-diazaspiro[4.5]decan-2-onesAlpha-adrenergic receptorsBlocker

Note: Specific quantitative data on receptor binding affinity was not detailed in the referenced abstract.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to evaluate the biological activity of the diazaspiro[4.5]decane derivatives.

Muscarinic Receptor Binding Assay ([³H]-QNB Displacement)

This assay is used to determine the affinity of a test compound for muscarinic acetylcholine receptors.

1. Membrane Preparation:

  • Rat cerebral cortex is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

  • The supernatant is collected and centrifuged at 40,000 x g for 20 minutes at 4°C.

  • The resulting pellet is resuspended in fresh buffer and the centrifugation is repeated.

  • The final pellet is resuspended in assay buffer and the protein concentration is determined.

2. Binding Assay:

  • The assay is performed in a final volume of 1 mL containing 50 mM Tris-HCl buffer, membrane preparation (50-100 µg of protein), 0.1 nM [³H]-Quinuclidinyl benzilate ([³H]-QNB), and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of 1 µM atropine.

  • The mixture is incubated at 25°C for 60 minutes.

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed three times with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of [³H]-QNB (IC50) is calculated by non-linear regression analysis of the competition curves.

  • The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

TYK2/JAK1 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).

1. Reagents and Materials:

  • Recombinant human TYK2 and JAK1 enzymes.

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • ATP and a suitable peptide substrate.

  • Test compound dissolved in DMSO.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

2. Assay Procedure:

  • The test compound is serially diluted in DMSO and then further diluted in kinase buffer.

  • The kinase, peptide substrate, and test compound are added to the wells of a microplate.

  • The reaction is initiated by the addition of ATP.

  • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • The kinase reaction is stopped, and the amount of ADP produced is measured using a luminescence-based detection reagent.

3. Data Analysis:

  • The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Alpha-Adrenergic Receptor Binding Assay

This assay determines the affinity of compounds for alpha-adrenergic receptors.

1. Membrane Preparation:

  • Tissues or cells expressing the target alpha-adrenergic receptor subtype (e.g., rat brain cortex for α1, rat spleen for α2) are homogenized in a suitable buffer.

  • The homogenate is subjected to differential centrifugation to isolate the membrane fraction.

  • The final membrane pellet is resuspended in assay buffer.

2. Binding Assay:

  • The assay mixture contains membrane protein, a specific radioligand (e.g., [³H]-Prazosin for α1 receptors or [³H]-Rauwolscine for α2 receptors), and the test compound at various concentrations.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).

  • The mixture is incubated to allow for binding equilibrium.

  • Bound and free radioligand are separated by rapid filtration.

  • The amount of radioactivity bound to the membranes is quantified.

3. Data Analysis:

  • IC50 values are determined from competition binding curves.

  • Ki values are calculated using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the relevant biological pathways and a general experimental workflow.

Signaling_Pathway cluster_0 Muscarinic Receptor Signaling cluster_1 JAK-STAT Signaling Pathway Muscarinic Agonist Muscarinic Agonist M Receptor M Receptor Muscarinic Agonist->M Receptor G-protein G-protein M Receptor->G-protein Effector Enzyme Effector Enzyme G-protein->Effector Enzyme Second Messenger Second Messenger Effector Enzyme->Second Messenger Cellular Response Cellular Response Second Messenger->Cellular Response Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT STAT JAK->STAT Gene Transcription Gene Transcription STAT->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response TYK2/JAK1 Inhibitor TYK2/JAK1 Inhibitor TYK2/JAK1 Inhibitor->JAK

Caption: Signaling pathways for muscarinic and JAK-STAT receptors.

Experimental_Workflow cluster_assay Binding/Inhibition Assay Compound Synthesis Compound Synthesis Target Preparation Target Preparation Compound Synthesis->Target Preparation In Vitro Assay In Vitro Assay Data Analysis Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification Incubation with Compound Incubation with Compound Target Preparation->Incubation with Compound Detection Detection Incubation with Compound->Detection Detection->Data Analysis

References

Comparative Analysis of Spirocyclic Compounds: A Focus on 2,8-Diazaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, spirocyclic scaffolds are prized for their unique three-dimensional structures, which can lead to improved target selectivity and pharmacokinetic properties. This guide provides a comparative overview of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione and related spirocyclic compounds, with a focus on derivatives of the 2,8-diazaspiro[4.5]decane core that have shown significant biological activity. We will delve into their performance as kinase inhibitors, supported by experimental data and detailed methodologies.

While direct and extensive research on this compound is limited in publicly available literature, a number of structurally similar compounds, particularly derivatives of 2,8-diazaspiro[4.5]decan-1-one and 1,3,8-triazaspiro[4.5]decane-2,4-dione, have been synthesized and evaluated for various therapeutic targets. These compounds serve as valuable benchmarks for understanding the potential of this chemical class.

Performance Comparison of Spirocyclic Kinase Inhibitors

Recent studies have highlighted the potential of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of kinases involved in inflammatory diseases. Below is a summary of the inhibitory activities of selected compounds against key kinase targets.

Compound IDSpirocyclic CoreTarget Kinase(s)IC50 (nM)Selectivity HighlightsReference
Compound 48 2,8-Diazaspiro[4.5]decan-1-oneTYK2 / JAK16 / 37>23-fold for JAK2[1]
Compound 41 2,8-Diazaspiro[4.5]decan-1-oneRIPK192-[2][3]
Compound 14e 1,4,8-Triazaspiro[4.5]decan-2-onemPTPHigh Potency*-[4]

*Qualitative description of high potency as an mPTP inhibitor; specific IC50 not provided in the abstract.

Detailed Experimental Methodologies

The evaluation of these spirocyclic compounds involves a range of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.

Kinase Inhibition Assays (for TYK2/JAK1 and RIPK1)

The inhibitory activity of the compounds against their target kinases is typically determined using in vitro kinase assays.

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • General Protocol:

    • The kinase enzyme, a substrate (often a peptide), and ATP are combined in a reaction buffer.

    • The test compound is added at various concentrations.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell-Based Necroptosis Assay (for RIPK1 inhibitors)

To assess the functional effect of RIPK1 inhibitors in a cellular context, a necroptosis induction model is often used.

  • Objective: To determine if a compound can inhibit necroptotic cell death.

  • Cell Line: A suitable cell line, such as human U937 cells, is used.[2][3]

  • Protocol:

    • Cells are treated with a combination of agents to induce necroptosis (e.g., a Smac mimetic and a pan-caspase inhibitor).

    • The test compound is added at various concentrations.

    • After an incubation period, cell viability is measured using a method like the CellTiter-Glo® Luminescent Cell Viability Assay.

    • An increase in cell viability in the presence of the compound indicates inhibition of necroptosis.

Logical and Signaling Pathway Visualizations

To better understand the context in which these compounds operate, the following diagrams illustrate a generalized kinase inhibition workflow and the necroptosis signaling pathway.

G cluster_0 In Vitro Assay cluster_1 Cell-Based Assay Kinase Kinase Enzyme Reaction Kinase Reaction Kinase->Reaction Substrate Substrate + ATP Substrate->Reaction Compound Test Compound (e.g., Spirocyclic Derivative) Compound->Reaction Inhibition Measurement Measure Phosphorylation Reaction->Measurement IC50 Calculate IC50 Measurement->IC50 Cells Cell Line (e.g., U937) Viability Measure Cell Viability Cells->Viability Inducer Necroptosis Inducer Inducer->Cells Induces Death Compound2 Test Compound Compound2->Cells Protective Effect Efficacy Determine Cellular Efficacy Viability->Efficacy

Caption: Generalized experimental workflow for kinase inhibitor evaluation.

G Stimulus Inflammatory Stimulus (e.g., TNFα) RIPK1 RIPK1 Activation Stimulus->RIPK1 RIPK3 RIPK3 Activation RIPK1->RIPK3 MLKL MLKL Phosphorylation RIPK3->MLKL Pore Pore Formation in Cell Membrane MLKL->Pore Necroptosis Necroptosis (Cell Death) Pore->Necroptosis Inhibitor Compound 41 (RIPK1 Inhibitor) Inhibitor->RIPK1 Inhibits

Caption: Simplified signaling pathway for RIPK1-mediated necroptosis.

Emerging Therapeutic Applications

The exploration of 2,8-diazaspiro[4.5]decane derivatives and related spirocyclic compounds is paving the way for new therapeutic strategies.

  • Inflammatory Diseases: The dual inhibition of TYK2/JAK1 by compounds like derivative 48 presents a promising approach for treating inflammatory bowel disease by modulating the activity of T-helper cells (Th1, Th2, and Th17).[1]

  • Neurodegenerative and Inflammatory Conditions: RIPK1 inhibitors, such as compound 41 , have therapeutic potential in diseases where necroptosis is a key driver, including various inflammatory and neurodegenerative disorders.[2][3]

  • Cardioprotection: Inhibitors of the mitochondrial permeability transition pore (mPTP), like the 1,4,8-triazaspiro[4.5]decan-2-one derivative 14e , are being investigated for their ability to protect cardiac cells from ischemia/reperfusion injury.[4]

  • Other Potential Applications: Different substitutions on the spirocyclic core have led to compounds with other activities, including antihypertensive effects through adrenergic receptor blockade and myelostimulatory properties.[5][6]

References

The Emergence of 2,8-Diazaspiro[4.5]decane-1-one as a Privileged Scaffold in Kinase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the highly competitive landscape of kinase inhibitor development, the identification of novel molecular scaffolds that offer both potency and selectivity is paramount. This guide provides a comprehensive comparison of the emerging 2,8-diazaspiro[4.5]decan-1-one scaffold, a close structural analog of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione, against established kinase inhibitor scaffolds targeting key enzymes in inflammatory and cell death pathways: Receptor-Interacting Protein Kinase 1 (RIPK1), Tyrosine Kinase 2 (TYK2), and Janus Kinase 1 (JAK1). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this novel scaffold in designing next-generation kinase inhibitors.

A New Contender: The 2,8-Diazaspiro[4.5]decan-1-one Scaffold

Recent research has highlighted the 2,8-diazaspiro[4.5]decan-1-one core as a promising framework for the development of potent and selective kinase inhibitors. While direct kinase inhibitory activity for this compound has not been extensively reported in publicly available literature, its structural analog, the 2,8-diazaspiro[4.5]decan-1-one scaffold, has demonstrated significant potential. Derivatives of this scaffold have been identified as potent inhibitors of RIPK1, a key regulator of necroptosis and inflammation, and as dual inhibitors of TYK2/JAK1, crucial mediators in cytokine signaling pathways.

Quantitative Comparison of Kinase Inhibitor Scaffolds

To provide a clear benchmark of the 2,8-diazaspiro[4.5]decan-1-one scaffold's potential, the following tables summarize the half-maximal inhibitory concentrations (IC50) of representative compounds against their respective targets, compared with well-established inhibitors.

Table 1: Comparison of RIPK1 Inhibitors

Compound/Scaffold ClassScaffoldTargetIC50 (nM)
Diazaspiro[4.5]decan-1-one Derivative (Compound 41) 2,8-Diazaspiro[4.5]decan-1-oneRIPK192
Necrostatin-1s (Nec-1s) IndoleRIPK118.2
GSK'772 Pyrido[2,3-d]pyrimidin-7-oneRIPK10.2
Ponecirsen (GSK2982772) Pyrrolo[2,3-b]pyridineRIPK116

Table 2: Comparison of TYK2 and JAK1 Inhibitors

Compound/Scaffold ClassScaffoldTargetIC50 (nM)
Diazaspiro[4.5]decan-1-one Derivative (Compound 48) 2,8-Diazaspiro[4.5]decan-1-oneTYK26
JAK137
Deucravacitinib (BMS-986165) Pyrido[2,3-d]pyrimidineTYK21.0
Tofacitinib Pyrrolo[2,3-d]pyrimidineJAK1112
JAK220
JAK31
TYK2489
Baricitinib Pyrrolo[2,3-d]pyrimidineJAK15.9
JAK25.7
TYK253
Upadacitinib Pyrrolo[2,3-d]pyrimidineJAK143
JAK2110
TYK22300

Signaling Pathways and Experimental Workflows

To visualize the biological context and the methodologies used to evaluate these inhibitors, the following diagrams are provided.

RIPK1_Signaling_Pathway TNFR1 TNFR1 Complex_I Complex I TNFR1->Complex_I TRADD TRADD TRADD->Complex_I RIPK1 RIPK1 RIPK1->Complex_I FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Necrosome Necrosome (Complex IIb) RIPK1->Necrosome TRAF2 TRAF2 TRAF2->Complex_I cIAP1_2 cIAP1/2 cIAP1_2->Complex_I Complex_I->RIPK1 NF_kB NF-κB Activation (Survival, Inflammation) Complex_I->NF_kB Caspase8 Caspase-8 Complex_IIa Complex IIa (Apoptosis) Caspase8->Complex_IIa FADD->Caspase8 MLKL MLKL RIPK3->MLKL RIPK3->Necrosome Necroptosis Necroptosis MLKL->Necroptosis Necrosome->MLKL Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Scaffold Inhibitors Inhibitor->RIPK1

Caption: RIPK1 Signaling Pathway and Point of Inhibition.

JAK_STAT_Signaling_Pathway Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK1 JAK1 Receptor->JAK1 STAT STAT TYK2->STAT P JAK1->STAT P pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription (Inflammation, Immunity) Nucleus->Gene Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Scaffold Inhibitors Inhibitor->TYK2 Inhibitor->JAK1

Caption: TYK2/JAK1 Signaling Pathway and Point of Inhibition.

Kinase_Assay_Workflow Start Start Step1 Prepare Kinase Reaction: - Kinase (RIPK1, TYK2, or JAK1) - Substrate (e.g., MBP) - Kinase Assay Buffer Start->Step1 Step2 Add Inhibitor: - Serially diluted diazaspiro[4.5]decan-1-one derivative - Vehicle control (DMSO) Step1->Step2 Step3 Initiate Reaction: - Add ATP Step2->Step3 Step4 Incubate: - Allow phosphorylation to occur Step3->Step4 Step5 Detect ADP Production: - Add ADP-Glo™ Reagent Step4->Step5 Step6 Measure Luminescence: - Signal is proportional to kinase activity Step5->Step6 Step7 Data Analysis: - Calculate % Inhibition - Determine IC50 value Step6->Step7 End End Step7->End

Caption: General Experimental Workflow for Kinase Inhibition Assay.

Detailed Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the accurate interpretation and replication of the presented data. Below are representative protocols for the biochemical kinase assays used to determine the IC50 values.

RIPK1 Kinase Inhibition Assay Protocol (ADP-Glo™ Format)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against RIPK1.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Test compound (e.g., 2,8-diazaspiro[4.5]decan-1-one derivative) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well assay plates

Procedure:

  • Add 2.5 µL of 2X RIPK1 enzyme solution to the wells of a 384-well plate.

  • Add 2.5 µL of the serially diluted test compound or vehicle (DMSO) to the respective wells.

  • Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP and substrate (MBP) solution. The final ATP concentration should be at or near the Km for RIPK1.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

TYK2/JAK1 Kinase Inhibition Assay Protocol (ADP-Glo™ Format)

Objective: To determine the IC50 of a test compound against TYK2 and JAK1.

Materials:

  • Recombinant human TYK2 or JAK1 enzyme

  • Suitable peptide substrate

  • Kinase Assay Buffer (as described for RIPK1, may require optimization)

  • ATP solution

  • Test compound serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well assay plates

Procedure: The procedure is analogous to the RIPK1 assay, with the following key considerations:

  • Enzyme and Substrate: Use the specific kinase (TYK2 or JAK1) and a validated peptide substrate for that kinase.

  • ATP Concentration: The final ATP concentration should be at or near the Km for TYK2 and JAK1, respectively.

  • Incubation Times and Temperatures: These may need to be optimized for each specific kinase to ensure the reaction is in the linear range.

  • Data Analysis: The IC50 values are calculated in the same manner as for the RIPK1 assay.

Conclusion

The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a promising new avenue for the discovery of novel kinase inhibitors. The data presented herein demonstrates that derivatives of this scaffold can achieve potent inhibition of clinically relevant kinases such as RIPK1, TYK2, and JAK1, with IC50 values in the nanomolar range. While established scaffolds like the pyrrolo[2,3-d]pyrimidine core have led to numerous approved drugs, the emergence of new scaffolds like the 2,8-diazaspiro[4.5]decan-1-one is critical for expanding the chemical space for kinase inhibitor design, potentially offering improved selectivity profiles and novel intellectual property. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers to design and interpret their own studies in this dynamic and impactful field of drug discovery.

The Structural Ballet of 2,8-Diazaspiro[4.5]decane Analogs: A Comparative Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the 2,8-diazaspiro[4.5]decane scaffold represents a versatile platform for designing novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of "8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione" and its analogs, offering insights into how subtle molecular modifications can profoundly influence biological activity. Drawing upon a range of experimental studies, we present a consolidated overview to inform future drug discovery efforts.

The core 2,8-diazaspiro[4.5]decane structure, characterized by a spirocyclic system containing two nitrogen atoms, has been explored for a variety of therapeutic targets. Modifications to the heterocyclic core, as well as substitutions at the N2 and N8 positions, have yielded compounds with activities ranging from antihypertensive to kinase inhibition and receptor modulation.

Comparative Analysis of Biological Activities

The biological activity of 2,8-diazaspiro[4.5]decane analogs is highly dependent on the nature of the heterocyclic core and the substituents. The following table summarizes the key findings from various studies, showcasing the diverse pharmacological profiles achievable from this scaffold.

Core Scaffold ModificationN8-SubstituentN2/N3/N4-Substituent/ModificationBiological ActivityKey Findings & SAR Insights
1-Oxa-3,8-diazaspiro[4.5]decan-2-one 2-(3-indolyl)ethyl4-ethylAntihypertensive (α1-adrenoceptor antagonism)Substitution at the 4-position was found to be most active, with the 4-ethyl analog showing maximum activity.[1]
2,8-Diazaspiro[4.5]decan-1-one Varied (exploration of spirocyclic scaffolds)VariedTYK2/JAK1 InhibitionSystematic exploration led to the discovery of potent and selective dual TYK2/JAK1 inhibitors for inflammatory bowel disease.[2]
1,3,8-Triazaspiro[4.5]decane-2,4-dione Varied (e.g., alkoxyalkyl)-MyelostimulatingCompounds showed significant acceleration in the regeneration of lymphocyte and granulocyte cell pools in cyclophosphamide-induced myelodepression.[3]
1,3,8-Triazaspiro[4.5]decane-2,4-dione Phenylmethyl-δ-Opioid Receptor AgonismIdentified as a novel chemotype for δ-opioid receptor-selective agonists with low β-arrestin 2 recruitment.[4][5]
8-Azaspiro[4.5]decane-7,9-dione 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethylFluoro-analogsα1d-Adrenergic Receptor AntagonismIntroduction of fluorine atoms led to the identification of selective α1d-adrenergic receptor antagonists.[6]

Deciphering the Structure-Activity Relationship: A Visual Representation

The following diagram illustrates the key modification points on the 2,8-diazaspiro[4.5]decane scaffold and their influence on the resulting biological activity, based on the reviewed literature.

SAR_overview cluster_scaffold 2,8-Diazaspiro[4.5]decane Scaffold cluster_activities Biological Activities Scaffold Core Structure N8-Position N2/Heterocycle Position Antihypertensive Antihypertensive Scaffold:f1->Antihypertensive Indolylethyl Scaffold:f2->Antihypertensive 1-Oxa, 4-Ethyl Kinase_Inhibition Kinase_Inhibition Scaffold:f1->Kinase_Inhibition Spirocyclic variations Scaffold:f2->Kinase_Inhibition 1-one Myelostimulating Myelostimulating Scaffold:f1->Myelostimulating Alkoxyalkyl Scaffold:f2->Myelostimulating 1,3,8-Triaza Opioid_Agonism Opioid_Agonism Scaffold:f1->Opioid_Agonism Phenylmethyl Scaffold:f2->Opioid_Agonism 1,3,8-Triaza Adrenergic_Antagonism Adrenergic_Antagonism Scaffold:f1->Adrenergic_Antagonism Arylpiperazinylethyl Scaffold:f2->Adrenergic_Antagonism 8-Aza, Fluoro-analogs

SAR of 2,8-Diazaspiro[4.5]decane Analogs

Experimental Protocols

A critical aspect of SAR studies is the reliability and reproducibility of the experimental data. Below are detailed methodologies for key experiments cited in the referenced literature.

Antihypertensive Activity Screening[1]
  • Animal Model: Spontaneously hypertensive rats.

  • Procedure: Test compounds were administered to the rats, and blood pressure was monitored over time.

  • Endpoint: Reduction in blood pressure compared to vehicle-treated control animals.

  • Mechanism of Action Studies: To determine the mechanism, α-adrenergic receptor blocking activity was assessed in dogs. This involved measuring the antagonism of epinephrine and norepinephrine.

TYK2/JAK1 Kinase Inhibition Assay[2]
  • Assay Type: Biochemical kinase assay.

  • Procedure: The inhibitory activity of the compounds against TYK2 and JAK1 kinases was measured. This typically involves incubating the purified enzyme with a substrate and ATP, in the presence of varying concentrations of the test compound.

  • Endpoint: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) was determined.

  • Selectivity Profiling: The compounds were also tested against other kinases (e.g., JAK2) to determine their selectivity.

Myelostimulating Activity Assessment[3]
  • Animal Model: Mice with artificially induced myelodepression (e.g., using cyclophosphamide).

  • Procedure: The test compounds were administered to the myelosuppressed mice.

  • Endpoint: The regeneration of lymphocyte and granulocyte cell pools in the bone marrow and peripheral blood was monitored over several days and compared to control groups. This involved blood smears and quantification of karyocytes.

δ-Opioid Receptor Binding and Functional Assays[4]
  • Binding Assay: Competitive radioligand binding assay was used to determine the binding affinity of the compounds to the δ-opioid receptor (DOR).

  • Functional Assays:

    • G-protein activation: A cAMP GloSensor assay was used to measure the efficacy and potency of the compounds in activating Gi/o-protein signaling.

    • β-arrestin 2 recruitment: A PathHunter assay was employed to assess the recruitment of β-arrestin 2 to the receptor.

Conclusion

The 2,8-diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, offering a foundation for the development of a wide array of therapeutic agents. The presented comparative analysis highlights how strategic modifications to the core heterocycle and its substituents can steer the biological activity towards different targets. The provided experimental details offer a framework for researchers to validate and expand upon these findings. Future exploration of this versatile scaffold holds significant promise for the discovery of novel and potent drug candidates.

References

Comparative In Vivo Efficacy of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione Derivatives as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione derivatives, primarily focusing on their anticonvulsant properties. The data presented is compiled from preclinical studies and is intended for researchers, scientists, and professionals in drug development. We will compare various derivatives against each other and established reference drugs, present the experimental methodologies used to obtain this data, and visualize the relevant biological pathways and experimental workflows.

Efficacy Comparison of Anticonvulsant Derivatives

The primary measure of efficacy for these compounds is their ability to protect against seizures in established animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The therapeutic index, calculated as the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀), offers a measure of the drug's safety margin.

A series of N-benzyl-2-azaspiro[4.5]decane-1,3-dione derivatives with fluoro or trifluoromethyl substituents on the aryl ring have been synthesized and evaluated for their anticonvulsant activity.[1] The results indicated that the introduction of these substituents, particularly at the 2-position of the aryl moiety, increased anticonvulsant activity compared to chloro, methoxy, or methyl analogues.[1]

CompoundTestED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
N-(2-Fluorobenzyl)-2-azaspiro[4.5]decane-1,3-dione MES47.1> 300> 6.4
N-(3-Fluorobenzyl)-2-azaspiro[4.5]decane-1,3-dione MES62.5> 300> 4.8
N-(4-Fluorobenzyl)-2-azaspiro[4.5]decane-1,3-dione MES55.4> 300> 5.4
N-(2-Trifluoromethylbenzyl)-2-azaspiro[4.5]decane-1,3-dione MES41.3> 300> 7.3
N-Aminophenyl-2-azaspiro[4.4]nonane-1,3-dione (Comparator) MES76.27Not ReportedNot Reported
Phenytoin (Reference Drug) MESNot ReportedNot ReportedNot Reported

Data sourced from studies on N-substituted azaspiro diones. The primary tests for these compounds were the maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests.[1][2]

Broader Therapeutic Potential of the 2,8-Diazaspiro[4.5]decane Scaffold

While the core focus of this guide is on the anticonvulsant properties of this compound derivatives, the parent 2,8-diazaspiro[4.5]decane scaffold has been utilized to develop potent agents for other therapeutic areas. These derivatives serve as important benchmarks for the versatility of this chemical structure.

Derivative ClassTarget(s)IndicationKey In Vivo Finding
TYK2/JAK1 Inhibitors TYK2, JAK1Inflammatory Bowel DiseaseA lead compound demonstrated more potent anti-inflammatory efficacy than tofacitinib in an acute ulcerative colitis mouse model.[3]
Glycoprotein IIb-IIIa Antagonists GPIIb-IIIaThrombosisA double prodrug derivative showed excellent oral bioavailability across multiple species (rat, dog, monkey).[4]
EZH2 PROTACs EZH2Acute Myeloid LeukemiaA lead PROTAC degraded the target protein, inhibited tumor cell proliferation, and had an oral bioavailability of 8.91% in vivo.[5]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the comparison tables.

Maximal Electroshock (MES) Seizure Test

This test is a standard model for generalized tonic-clonic seizures.

  • Animal Model: Male albino mice (20-25 g).

  • Procedure:

    • An alternating current (50 Hz, 25 mA) is delivered for 0.2 seconds via ear-clip electrodes.

    • A positive response is defined as the occurrence of a tonic hind limb extension.

    • Test compounds are administered intraperitoneally (i.p.) at various doses prior to the electroshock.

    • The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic extensor seizure, is calculated.

  • Reference: This protocol is standard for anticonvulsant screening.[1][2]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test models myoclonic seizures and is sensitive to drugs that affect GABAergic neurotransmission.

  • Animal Model: Male albino mice (20-25 g).

  • Procedure:

    • Pentylenetetrazole (PTZ) is administered subcutaneously at a dose of 85 mg/kg, which induces clonic seizures in >95% of animals.

    • Animals are observed for 30 minutes post-injection.

    • A positive response is the absence of clonic seizures (defined as clonus lasting for at least 5 seconds).

    • Test compounds are administered i.p. at various doses before the PTZ injection.

    • The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.

Neurological Toxicity (Rotorod Test)

This test assesses motor impairment and coordination to determine the toxicity of the compounds.

  • Animal Model: Male albino mice (20-25 g).

  • Procedure:

    • Mice are trained to remain on a rotating rod (6 rpm).

    • On the test day, the compound is administered i.p.

    • The inability of the mouse to remain on the rod for a predetermined time (e.g., 1 minute) in three successive trials indicates neurological toxicity.

    • The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.

  • Reference: This protocol is standard for assessing acute neurological toxicity.[1]

Visualizations: Pathways and Workflows

Signaling Pathway Modulation

Derivatives of the 2,8-diazaspiro[4.5]decane scaffold have been shown to modulate key inflammatory signaling pathways. The diagram below illustrates the inhibition of the TYK2/JAK1 pathway, which is relevant for treating inflammatory diseases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-12R IL-12R/IL-23R TYK2 TYK2 IL-12R->TYK2 Cytokine Binding JAK1 JAK1 IL-12R->JAK1 STAT STAT TYK2->STAT Phosphorylates JAK1->STAT pSTAT p-STAT STAT->pSTAT Dimerization Transcription Gene Transcription (Th1, Th17 differentiation) pSTAT->Transcription Translocation Compound Spiro-Decane Derivative Compound->TYK2 Compound->JAK1

Caption: Inhibition of the TYK2/JAK1 signaling pathway by a 2,8-diazaspiro[4.5]decan-1-one derivative.

Experimental Workflow

The following diagram outlines the typical workflow for the in vivo screening of novel anticonvulsant compounds.

G cluster_screening Anticonvulsant Screening Workflow cluster_tests cluster_analysis A Compound Synthesis (N-Benzyl-2,8-diazaspiro [4.5]decane-1,3-dione derivatives) B Dose Formulation (Suspension in vehicle) A->B C Animal Acclimation (Male albino mice) B->C D Compound Administration (i.p.) C->D E Anticonvulsant Testing D->E F Neurological Toxicity (Rotorod Test) D->F MES MES Test E->MES scPTZ scPTZ Test E->scPTZ G Data Analysis F->G ED50 Calculate ED₅₀ G->ED50 TD50 Calculate TD₅₀ G->TD50 MES->G scPTZ->G PI Determine Protective Index (PI) ED50->PI TD50->PI

Caption: Workflow for in vivo screening and evaluation of anticonvulsant drug candidates.

References

Navigating the Preclinical Safety Landscape of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione belongs to a class of chemical scaffolds that has recently garnered significant interest in drug discovery. Derivatives of the 2,8-diazaspiro[4.5]decane core are being actively investigated as potent inhibitors of key signaling molecules in inflammatory pathways, including Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus Kinases (JAKs). While the therapeutic potential of these scaffolds is promising, a thorough understanding of their toxicity and off-target effects is paramount for successful preclinical and clinical development.

This guide provides a comparative overview of the potential toxicity and off-target profiles of this compound. Due to the limited publicly available safety data for this specific molecule, this guide leverages information from well-characterized inhibitors of therapeutically relevant targets for this scaffold: RIPK1 and JAKs. We will compare the known safety liabilities of established drugs and clinical candidates to provide a framework for the preclinical safety assessment of novel 2,8-diazaspiro[4.5]decane derivatives.

Comparative Toxicity of 2,8-Diazaspiro[4.5]decane Derivatives and Marketed Inhibitors

A critical step in early drug development is the characterization of a compound's toxicity profile. This typically involves determining its lethal dose (LD50) and its cytotoxic effects on various cell lines. While no specific LD50 or comprehensive cytotoxicity data for this compound is currently available in the public domain, we can infer potential liabilities by examining related compounds and inhibitors of relevant pathways.

Compound ClassRepresentative Compound(s)Known Toxicities and Adverse Effects
2,8-Diazaspiro[4.5]decane Derivative This compoundNo publicly available data.
RIPK1 Inhibitors Necrostatin-1Can induce apoptosis at high concentrations and has off-target effects on indoleamine 2,3-dioxygenase (IDO)[1][2]. May temporarily modulate blood pressure and heart function[3].
GSK2982772Generally well-tolerated in clinical trials. Most common adverse events were mild and included contact dermatitis and headache[4]. In some cases, severe adverse events like alopecia areata and retinal vein thrombosis have been reported[5][6].
JAK Inhibitors TofacitinibIncreased risk of serious infections (including tuberculosis), malignancies (such as lymphoma), and pulmonary embolism, particularly at higher doses[7][8][9][10]. Can cause hyperlipidemia and hepatotoxicity[7][11].
UpadacitinibAssociated with an increased risk of hepatic disorders, neutropenia, acne, and herpes zoster[12][13][14]. Animal studies indicated teratogenicity[15]. Long-term treatment may be linked to reactivation of hepatitis B[16].

Understanding On-Target and Off-Target Effects

The therapeutic efficacy of a drug is intrinsically linked to its on-target activity. However, unintended interactions with other biological molecules, known as off-target effects, can lead to adverse events. For kinase inhibitors, selectivity is a key determinant of their safety profile.

RIPK1 Signaling and Potential Off-Targets

RIPK1 is a crucial mediator of inflammation and cell death pathways, including necroptosis. Inhibition of RIPK1 is a promising strategy for treating inflammatory diseases.

RIPK1_Pathway cluster_inhibition Inhibition TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFα TNFa->TNFR1 RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 ComplexIIa Complex IIa (Apoptosis) RIPK1->ComplexIIa ComplexIIb Complex IIb (Necroptosis) RIPK1->ComplexIIb cIAP cIAP1/2 TRAF2->cIAP LUBAC LUBAC cIAP->LUBAC ComplexI Complex I LUBAC->ComplexI NFkB NF-κB Activation (Inflammation, Survival) ComplexI->NFkB FADD FADD FADD->ComplexIIa Casp8 Caspase-8 Casp8->ComplexIIa MLKL MLKL ComplexIIb->MLKL RIPK3 RIPK3 RIPK3->ComplexIIb Pore Membrane Pore Formation MLKL->Pore 8_Benzyl_2_8_diazaspiro_decane_1_3_dione 8-Benzyl-2,8-diazaspiro- [4.5]decane-1,3-dione (Potential Target) 8_Benzyl_2_8_diazaspiro_decane_1_3_dione->RIPK1 JAK_STAT_Pathway cluster_inhibition Inhibition CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine Cytokine Cytokine->CytokineReceptor STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation GeneTranscription Gene Transcription (Inflammation, Cell Growth) Nucleus->GeneTranscription 8_Benzyl_2_8_diazaspiro_decane_1_3_dione 8-Benzyl-2,8-diazaspiro- [4.5]decane-1,3-dione (Potential Target) 8_Benzyl_2_8_diazaspiro_decane_1_3_dione->JAK Preclinical_Safety_Workflow Start Novel Compound (e.g., 8-Benzyl-2,8-diazaspiro [4.5]decane-1,3-dione) Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, LDH) Start->Cytotoxicity KinaseScreening Kinase Selectivity Profiling (Broad Kinome Panel) Start->KinaseScreening ReceptorScreening Receptor Binding Assays (Safety Panel) Start->ReceptorScreening InVivoTox In Vivo Toxicity Studies (Rodent Models) Cytotoxicity->InVivoTox DataAnalysis Data Analysis and Risk Assessment KinaseScreening->DataAnalysis ReceptorScreening->DataAnalysis InVivoTox->DataAnalysis GoNoGo Go/No-Go Decision for Further Development DataAnalysis->GoNoGo

References

Benchmarking the 2,8-Diazaspiro[4.5]decane Scaffold: A Comparative Analysis Against Known RIPK1 and TYK2/JAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

While direct experimental data for "8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione" is not publicly available, its core chemical structure, the 2,8-diazaspiro[4.5]decane scaffold, is a key component of novel compounds demonstrating significant therapeutic potential. This guide provides a comparative benchmark of derivatives of this scaffold against established and clinical-stage drugs in two critical areas of inflammatory and autoimmune disease research: Receptor-Interacting Protein Kinase 1 (RIPK1) inhibition and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1) inhibition. The data presented herein is intended for researchers, scientists, and drug development professionals to evaluate the potential of this chemical class in a broader therapeutic context.

Part 1: Comparison in RIPK1 Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular necrosis and inflammation. Its kinase activity is a key driver of necroptosis, a form of programmed cell death implicated in various inflammatory conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Inhibition of RIPK1 is a promising therapeutic strategy to mitigate inflammation and tissue damage.

Data Presentation: Comparative Potency of RIPK1 Inhibitors

The following table summarizes the in vitro potency (IC50) of a representative 2,8-diazaspiro[4.5]decan-1-one derivative against several known RIPK1 inhibitors.

Compound Class/NameSpecific Compound ExampleTargetIC50 / EC50 (nM)Notes
2,8-Diazaspiro[4.5]decan-1-one Derivative Compound 41 RIPK192 nM [1][2]A potent lead compound identified for its anti-necroptotic effect in U937 cells.[1][2]
Benzoxazepinone GSK2982772RIPK116 nM (human)[3][4]A first-in-class clinical candidate for treating inflammatory diseases.[5]
Necrostatin Necrostatin-1sRIPK1210 nM (IC50)[6]A more metabolically stable and selective analog of the original necrostatin-1.[6]
Allosteric Inhibitor Ocadusertib (R552)RIPK112 - 38 nM (enzymatic)[7]A potent and selective allosteric inhibitor currently in clinical development.[7][8]
Signaling Pathway: RIPK1-Mediated Necroptosis

The diagram below illustrates the central role of RIPK1 in the necroptosis pathway, initiated by TNF-α signaling. Inhibition of RIPK1 kinase activity is a key intervention point to prevent the downstream phosphorylation of MLKL and subsequent cell death.

RIPK1_Pathway receptor TNFR1 complex1 Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) receptor->complex1 Recruits ligand TNF-α ligand->receptor Binds complex2 Complex II / Necrosome (RIPK1, RIPK3, FADD, Casp8) complex1->complex2 Transitions to survival Cell Survival & Pro-inflammatory Signaling (NF-κB Activation) complex1->survival Leads to ripk1 RIPK1 ripk3 RIPK3 ripk1->ripk3 Phosphorylates complex2->ripk1 Activates mlkl MLKL ripk3->mlkl Phosphorylates p_mlkl p-MLKL (Oligomer) mlkl->p_mlkl Oligomerizes cell_death Necroptotic Cell Death (Membrane Rupture) p_mlkl->cell_death Induces inhibition Inhibition Point inhibition->ripk1  Diazaspirodecane  Derivatives &  Benchmark Drugs

RIPK1-mediated necroptosis signaling pathway.
Experimental Protocol: In Vitro RIPK1 Kinase Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against RIPK1 kinase.[9][10]

  • Reagent Preparation :

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, MgCl₂, DTT).

    • Dilute recombinant human RIPK1 enzyme to the desired concentration in the reaction buffer.

    • Prepare a substrate solution containing a generic substrate like Myelin Basic Protein (MBP) and ATP.

    • Perform serial dilutions of the test compound (e.g., 2,8-diazaspiro[4.5]decane derivative) and control inhibitors in DMSO, followed by a final dilution in the reaction buffer.

  • Kinase Reaction :

    • Add the diluted RIPK1 enzyme to the wells of a 96-well or 384-well plate.

    • Add the serially diluted test compounds, controls, and a vehicle control (DMSO) to the wells.

    • Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding the ATP/MBP substrate mix to all wells.

    • Incubate for 45-60 minutes at 30°C.

  • Signal Detection (ADP-Glo™ Assay) :

    • Terminate the kinase reaction by adding ADP-Glo™ Reagent. This step also depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated by RIPK1 activity back to ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis :

    • Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects RIPK1 activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable curve using non-linear regression analysis.

Part 2: Comparison in TYK2/JAK1 Inhibition

The Janus kinase (JAK) family, including TYK2 and JAK1, are non-receptor tyrosine kinases that are essential for transducing signals from cytokine and growth factor receptors. The JAK-STAT pathway is pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. Selective inhibition of specific JAKs, such as TYK2 and JAK1, is a key therapeutic strategy to modulate the immune response while potentially minimizing side effects associated with broader JAK inhibition.

Data Presentation: Comparative Potency and Selectivity of TYK2/JAK Inhibitors

The following table compares the in vitro potency of a 2,8-diazaspiro[4.5]decan-1-one derivative with several FDA-approved JAK inhibitors. The data highlights the compound's dual activity and selectivity profile.

Compound Class/NameSpecific Compound ExampleTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity Notes
2,8-Diazaspiro[4.5]decan-1-one Derivative Compound 48 6 [11]37 [11]>851 (>23-fold vs TYK2/JAK1)[11]-Potent dual TYK2/JAK1 inhibitor with excellent selectivity over JAK2.[11]
Pyrrolopyrimidine Tofacitinib~16-34[9]~112[2][10]~20[2][10]~1[2][10]A pan-JAK inhibitor, most potent against JAK3, with significant activity against JAK1 and JAK2.[12]
Pyrrolopyrazole Baricitinib53[1][13]5.9[1][14][15]5.7[1][14][15]>400[1][13]A potent and selective JAK1/JAK2 inhibitor.[1]
Pyrrolidinecarboxamide Upadacitinib4700[16][17]43 - 47[16]120 - 200[16][]2300[16][17]A selective JAK1 inhibitor.
Allosteric TYK2 Inhibitor Deucravacitinib1.0 (enzymatic)[19]>10,000[20]>10,000[20]>10,000[20]A highly selective allosteric TYK2 inhibitor that binds to the pseudokinase domain, not the active site.[20]

Note: IC50 values can vary based on assay conditions (e.g., enzymatic vs. cellular vs. whole blood assays). The values presented are representative figures from the cited literature.

Signaling Pathway: TYK2/JAK1-Mediated Cytokine Signaling

The diagram below illustrates how TYK2 and JAK1 mediate signaling for key cytokines like IL-23 and Type I Interferons. Inhibition of these kinases blocks the phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

JAK_STAT_Pathway cytokine Cytokine (e.g., IL-23, IFN-α) receptor Cytokine Receptor cytokine->receptor Binds tyk2 TYK2 receptor->tyk2 Activates jak1 JAK1 receptor->jak1 Activates stat STAT tyk2->stat Phosphorylate jak1->stat Phosphorylate p_stat p-STAT (Dimer) stat->p_stat Dimerizes nucleus Nucleus p_stat->nucleus Translocates to gene_transcription Gene Transcription (Pro-inflammatory mediators) nucleus->gene_transcription inhibition Inhibition Point inhibition->tyk2  Diazaspirodecane  Derivatives &  Benchmark Drugs inhibition->jak1  Diazaspirodecane  Derivatives &  Benchmark Drugs

TYK2/JAK1-mediated JAK-STAT signaling pathway.
Experimental Protocol: In Vitro TYK2/JAK1 Kinase Assay (Luminescent Format)

This protocol describes a general method to determine the IC50 of a test compound against TYK2 and JAK1 kinases.

  • Reagent Preparation :

    • Prepare a kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Thaw and dilute purified recombinant human TYK2 or JAK1 enzyme to the desired working concentration in assay buffer.

    • Prepare a substrate solution containing a suitable peptide substrate (e.g., IRS1-tide) and ATP.

    • Perform serial dilutions of the test compound (e.g., Compound 48) and known inhibitors (e.g., Tofacitinib) in DMSO, followed by a final dilution in the assay buffer.

  • Kinase Reaction :

    • Create a master mix containing the assay buffer, ATP, and peptide substrate.

    • Add the serially diluted test compounds and controls to the wells of a white, opaque 96-well plate.

    • Add the diluted TYK2 or JAK1 enzyme to the wells designated for the "Positive Control" and "Test Inhibitor". Add only buffer to the "Blank" wells.

    • Initiate the reaction by adding the master mix to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (e.g., ADP-Glo™ or Kinase-Glo®) :

    • Stop the kinase reaction by adding the detection reagent (e.g., ADP-Glo™ Reagent or Kinase-Glo® Reagent) according to the manufacturer's instructions.

    • Allow the detection reaction to proceed for the recommended time (typically 30-40 minutes) at room temperature, protected from light.

  • Data Analysis :

    • Measure the luminescence signal using a microplate reader.

    • Subtract the "Blank" value from all other readings to correct for background signal.

    • Calculate the percent inhibition of kinase activity for each concentration of the test compound relative to the "Positive Control".

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response model to determine the IC50 value.

References

Unraveling the Potential of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione: A Patent Landscape and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the patent landscape and competitive positioning of a lead compound is critical. This guide provides a detailed analysis of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione, comparing its patented synthesis and initial therapeutic claims against functionally related diazaspiro compounds. Experimental data and detailed protocols are provided to support objective comparison and inform future research and development efforts.

The foundational patent for this compound, US Patent 3,056,796A, first filed in 1962, describes its synthesis and identifies a "parasympathicomimetic effect," suggesting its potential as a cholinergic agent.[1] Since then, the broader 2,8-diazaspiro[4.5]decane scaffold has been explored for a wide range of therapeutic applications, leading to a diverse patent landscape. This guide delves into the original synthesis, compares it with alternatives targeting different biological pathways, and presents the available performance data.

Comparative Analysis of Diazaspiro[4.5]decane Derivatives

The versatility of the diazaspiro[4.5]decane core has led to the development of numerous derivatives with distinct pharmacological profiles. Here, we compare this compound with other patented compounds based on their therapeutic targets and available efficacy data.

Compound ClassTargetKey ApplicationRepresentative Compound
2,8-Diazaspiro[4.5]decane-1,3-diones Cholinergic SystemParasympathomimeticThis compound
2,8-Diazaspiro[4.5]decan-1-one Derivatives TYK2/JAK1 KinasesInflammatory Bowel DiseaseCompound 48 (a selective dual TYK2/JAK1 inhibitor)[2]
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives δ Opioid Receptors (DOR)Neurologic and Psychiatric DisordersNovel DOR-selective agonists
8-Azaspiro[4.5]decane-7,9-dione Derivatives 5-HT1A ReceptorAnxiolytic8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro-[4.5]decane-7,9-dione (Buspirone analog)[3]
1-Oxa-3,8-diazaspiro[4.5]decan-2-ones α-Adrenergic ReceptorsAntihypertensive8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one (Compound 8) and 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4][5]decan-2-one (Compound 29)[6]

Performance Data of Alternative Diazaspiro Compounds

While direct comparative data for this compound is limited in recent literature, studies on newer derivatives highlight the therapeutic potential of this scaffold.

Table 1: In Vitro Potency of a TYK2/JAK1 Inhibitor [2]

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 Selectivity (fold vs. TYK2)
Compound 48637>23
Tofacitinib---

Compound 48, a 2,8-diazaspiro[4.5]decan-1-one derivative, demonstrates potent and selective inhibition of TYK2 and JAK1 kinases.[2]

Experimental Protocols

Synthesis of this compound (as described in US Patent 3,056,796A) [1]

Step 1: Esterification

  • [(1-benzyl-4-carbamoylpiperidyl)-4]-acetic acid ethyl ester is prepared.

  • The esterification is carried out using ethanol and hydrogen chloride at room temperature.

  • The reaction mixture is evaporated to dryness.

  • The residue is dissolved in a small amount of water, made alkaline with potassium carbonate while cooling with ice, and extracted with chloroform.

  • The chloroform extract is concentrated to crystallize the free compound.

Step 2: Dione Formation

  • The resulting [(1-benzyl-4-carbamoylpiperidyl)-4]-acetic acid ethyl ester is heated above its melting point.

  • This thermal cyclization yields this compound.

  • The final product is purified by crystallization from ethanol.

Signaling Pathways and Logical Relationships

To visualize the functional context of these compounds, the following diagrams illustrate a key signaling pathway targeted by a class of diazaspiro derivatives and the logical workflow of the original patent's synthesis.

TYK2_JAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK1 JAK1 Cytokine_Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Gene_Expression Gene Expression (Inflammation) Dimer->Gene_Expression Translocates to Nucleus & Regulates Compound_48 Compound 48 (Alternative) Compound_48->TYK2 Inhibits Compound_48->JAK1 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Synthesis_Workflow cluster_reactants Starting Materials cluster_process Process Steps cluster_products Products Reactant1 [(1-benzyl-4-carbamoyl- piperidyl)-4]-acetic acid Esterification Esterification Reactant1->Esterification Reactant2 Ethanol/HCl Reactant2->Esterification Intermediate [(1-benzyl-4-carbamoylpiperidyl)-4]- acetic acid ethyl ester Esterification->Intermediate Purification1 Alkalinization & Chloroform Extraction Heating Heating above Melting Point Purification1->Heating Final_Product 8-Benzyl-2,8-diazaspiro[4.5] decane-1,3-dione Heating->Final_Product Purification2 Crystallization from Ethanol Intermediate->Purification1 Final_Product->Purification2

References

Reproducibility of "8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for the preparation of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione, a spirocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of direct, one-pot synthesis methods in published literature, this document outlines a prevalent and adaptable two-step approach. This approach involves the initial synthesis of the parent scaffold, 2,8-diazaspiro[4.5]decane-1,3-dione, followed by a selective N-benzylation at the 8-position.

Data Summary of Synthetic Approaches

The following table summarizes the key quantitative data for the two-step synthesis of this compound. It is important to note that specific yields for the direct synthesis of the target compound are not well-documented in publicly available literature. The data presented here is based on established methods for the synthesis of the parent dione and subsequent standard N-alkylation reactions.

MethodKey StepsReagentsSolventReaction TimeYield (%)Purity (%)
Two-Step Synthesis 1. Synthesis of 2,8-diazaspiro[4.5]decane-1,3-dione 2. N-Benzylation1. 1-amino-1-carboxymethyl-cyclohexane, Urea 2. Benzyl bromide, K₂CO₃1. None (neat) 2. DMF1. ~3 hours 2. 12-24 hours1. High (not specified) 2. Good to Excellent (estimated >85%)>98

Experimental Protocols

Method 1: Two-Step Synthesis

This method is the most commonly inferred approach from available literature for obtaining this compound.

Step 1: Synthesis of 2,8-diazaspiro[4.5]decane-1,3-dione

This procedure is adapted from established methods for the synthesis of similar spiro-hydantoins.

  • Materials: 1-amino-1-carboxymethyl-cyclohexane, Urea.

  • Procedure:

    • A mixture of 1-amino-1-carboxymethyl-cyclohexane and a molar excess of urea is heated.

    • The reaction is carried out neat (without solvent) at a temperature sufficient to melt the reagents and initiate the reaction, typically around 180-200 °C.

    • The reaction progress is monitored by the evolution of ammonia gas.

    • Upon completion, the reaction mixture is cooled, and the solid product is purified by recrystallization from a suitable solvent such as ethanol.

Step 2: N-Benzylation of 2,8-diazaspiro[4.5]decane-1,3-dione

This is a standard N-alkylation procedure.

  • Materials: 2,8-diazaspiro[4.5]decane-1,3-dione, Benzyl bromide, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • 2,8-diazaspiro[4.5]decane-1,3-dione is dissolved in anhydrous DMF.

    • Potassium carbonate is added to the solution as a base.

    • Benzyl bromide is added dropwise to the stirred suspension at room temperature.

    • The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 12-24 hours.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Visualizing the Synthetic Workflow

The logical workflow for the two-step synthesis of this compound can be represented as follows:

G Two-Step Synthesis Workflow cluster_step1 Step 1: Scaffold Synthesis cluster_step2 Step 2: N-Benzylation A 1-amino-1-carboxymethyl-cyclohexane + Urea B Heating (Neat) A->B Reaction C 2,8-diazaspiro[4.5]decane-1,3-dione B->C Formation D 2,8-diazaspiro[4.5]decane-1,3-dione E Benzyl bromide, K2CO3, DMF D->E Reaction F This compound E->F Formation

Two-Step Synthesis Workflow

Reproducibility and Discussion

The reproducibility of the two-step synthesis is generally considered to be high, as it relies on well-established and robust chemical transformations. The synthesis of the hydantoin scaffold from an amino acid and urea is a classical method. The subsequent N-alkylation with benzyl bromide is also a standard and reliable reaction.

Factors Affecting Reproducibility:

  • Purity of Starting Materials: The purity of 1-amino-1-carboxymethyl-cyclohexane is crucial for the first step to avoid side reactions.

  • Reaction Conditions: Precise temperature control during the first step is important to prevent decomposition. In the second step, the exclusion of moisture is recommended for optimal results.

  • Purification: Efficient purification by recrystallization and column chromatography is necessary to obtain the final product with high purity.

Currently, there is a lack of published, peer-reviewed data on alternative, one-pot syntheses of this compound. The development of more convergent and efficient synthetic routes would be a valuable contribution to the field. Researchers are encouraged to explore modern synthetic methodologies, such as multicomponent reactions or novel catalytic systems, to access this and similar spirocyclic scaffolds.

Comparative Analysis of Analytical Data for 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available analytical data for "8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione" and its structurally related analogues. Due to a lack of publicly available experimental spectral data for the primary compound, this document leverages detailed analytical findings from published research on similar molecular structures to provide a valuable point of reference for researchers in the field.

Introduction to this compound

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 1463-48-5
Molecular Formula C15H18N2O2
Molar Mass 258.32 g/mol
Melting Point 189 °C

Comparative Analytical Data of a Structural Analogue

For the purpose of cross-validation, we present detailed analytical data for a closely related compound, 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione . This compound shares a similar diazaspiro[4.5]decane dione core, providing a basis for understanding the expected spectral characteristics.

Table 2: Comparative Summary of Analytical Data

Analytical Technique1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
¹H NMR (600 MHz, DMSO-d₆) δ 1.70-1.75 (m, 4H), 1.93 (td, 2H, J = 12.8, 4.3 Hz), 2.18 (qd, 2H, J = 13.1, 3.9 Hz), 2.57 (tt, 1H, J = 12.5, 3.5 Hz), 2.73 (s, 3H), 7.19 (m, 1H), 7.24 (m, 2H), 7.30 (t, 2H, J = 7.6 Hz), 10.73 (s, 1H) ppm
¹³C NMR (150 MHz, DMSO-d₆) δ 23.1 (CH₃), 28.5, 30.1, 41.5, 61.6, 126.0, 126.6, 128.3, 146.4, 155.1 (C=O), 177.3 (C=O) ppm
Infrared (IR) (mull) 3143.9 (>N-H)amide, 2923.6 (C-H)sp², 2856.1 (C-H)sp³, 1764.6 (C=O)amide, 1707.5 (C=O)amide cm⁻¹
High-Resolution Mass Spectrometry (HRMS) m/z calculated for C₁₅H₁₈N₂O₂ [M-H]⁺: 257.1285, found: 257.1287

Experimental Protocols

The following are the methodologies used to obtain the analytical data for the comparative compound, 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : Bruker Ultrashield™ Plus Avance III 600 spectrometer.

  • Frequencies : 600 MHz for ¹H NMR and 150.9 MHz for ¹³C NMR.

  • Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard : Tetramethylsilane (TMS) or the residual solvent peak.

  • Temperature : 293 K (20 °C).

  • Data Processing : MestReNova software was used for Fourier transformation, baseline correction, phasing, and peak picking.

Infrared (IR) Spectroscopy
  • Instrumentation : Perkin Elmer Spectrum BX FT-IR Spectrophotometer.

  • Sample Preparation : Mull.

High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode : Electrospray Ionization (ESI), negative ion mode ([M-H]⁺).

Visualized Experimental Workflow and Structural Comparison

The following diagrams illustrate a typical experimental workflow for the analytical characterization of a novel compound and a structural comparison of the target compound with its analogue.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Synthesis of Target Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Structure Elucidation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight Confirmation ir Infrared Spectroscopy purification->ir Functional Group Identification hplc Purity Analysis (HPLC) purification->hplc Purity Assessment G compound_a This compound C15H18N2O2 Core Structure: 2,8-diazaspiro[4.5]decane-1,3-dione Substituents: - 8-Benzyl compound_b 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione C15H18N2O2 Core Structure: 1,3-diazaspiro[4.5]decane-2,4-dione Substituents: - 1-Methyl - 8-Phenyl compound_a->compound_b Structural Comparison

Safety Operating Guide

Proper Disposal of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione in a laboratory setting. Adherence to these procedures is critical for maintaining a safe research environment and ensuring environmental responsibility.

Hazard Assessment and Waste Identification

Before beginning any disposal process, it is crucial to assess the hazards associated with the chemical. While specific toxicological data for this compound is limited, it should be handled as a potentially hazardous substance.

  • Waste Characterization: Unless confirmed to be non-hazardous by your institution's EHS department, all chemical waste, including this compound and any materials contaminated with it, should be treated as hazardous waste.[1][2][3]

  • Container Labeling: As soon as the decision is made to discard the chemical, it is considered waste and must be labeled accordingly.[1] Use a designated hazardous waste tag or label that includes the chemical name, quantity, and date of accumulation.

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Spill Management

In the event of a spill, the cleanup materials must also be disposed of as hazardous waste.[1]

  • Isolate the Area: Prevent unauthorized personnel from entering the spill zone.

  • Contain the Spill: Use absorbent pads or other appropriate materials to contain the solid powder.

  • Clean Up: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container. Avoid generating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol

The primary method for the disposal of solid organic chemical waste is through your institution's hazardous waste management program.[2][4]

  • Container Selection:

    • Place the this compound waste in a chemically compatible, leak-proof container with a secure lid.[1][4]

    • Do not mix this waste with incompatible materials.[4]

  • Waste Labeling:

    • Clearly label the waste container with a hazardous waste tag provided by your EHS department.

    • The label must include:

      • The full chemical name: "this compound"

      • An accurate estimation of the quantity of waste.

      • The date the waste was first added to the container (accumulation start date).

      • The specific hazards associated with the chemical (if known).

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[5]

    • Ensure the storage area is secure and away from general laboratory traffic.

    • Store in secondary containment to prevent the release of material in case of a container failure.[1][4]

  • Waste Pickup:

    • Once the container is full or you are ready to have it removed, schedule a waste pickup with your institution's EHS department according to their procedures.[4]

    • Do not dispose of this chemical in the regular trash or down the drain.[4][6]

Disposal of Empty Containers

Empty containers that previously held this compound must also be handled properly.

  • Rinsing: The first rinse of a container that held a hazardous chemical should be collected and disposed of as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your EHS department.

  • Defacing Labels: Before disposing of a thoroughly rinsed and dried container in the regular trash or glass disposal, all chemical labels must be completely removed or defaced.[1][4]

Quantitative Data Summary

While no specific quantitative data for the disposal of this compound was found, general laboratory waste guidelines provide the following limits:

ParameterLimitSource
Maximum Hazardous Waste in a Satellite Accumulation Area55 gallons[1][5]
Maximum Acutely Hazardous Waste (P-listed)1 quart (liquid) or 1 kg (solid)[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Decision to Dispose of This compound assess Hazard Assessment: Treat as Hazardous Waste start->assess empty_container Empty Container Disposal start->empty_container ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat assess->ppe spill_check Spill Occurred? ppe->spill_check spill_protocol Follow Spill Management Protocol: Contain, Clean, Collect Waste spill_check->spill_protocol Yes containerize Place in Labeled, Compatible Hazardous Waste Container spill_check->containerize No spill_protocol->containerize store Store in Designated Satellite Accumulation Area with Secondary Containment containerize->store pickup Schedule Waste Pickup with Institutional EHS store->pickup end End: Waste Transferred to EHS pickup->end rinse Triple Rinse Container empty_container->rinse collect_rinsate Collect First Rinsate as Hazardous Waste rinse->collect_rinsate deface Deface Original Label collect_rinsate->deface dispose_container Dispose of Clean Container in Appropriate Receptacle deface->dispose_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione

Disclaimer: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1][2] An available Safety Data Sheet (SDS) for the hydrochloride salt of this compound contains limited information, with many hazard categories listed as "no data available".[3] Therefore, this compound must be handled as a potentially hazardous substance, and a conservative approach to safety is imperative. The following guidance is based on best practices for handling research chemicals with unknown toxicity.[4][5]

This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection.[4] The following table summarizes the recommended PPE for handling this compound, assuming a high level of potential toxicity.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Chemical Splash Goggles and Face ShieldANSI Z87.1 compliant[6]Protects against splashes, aerosols, and flying particles. A face shield should be worn over goggles when there is a significant splash risk.[6][7][8]
Hand Double-gloving with chemically resistant gloves (e.g., Nitrile)Consult manufacturer's chemical resistance guide[6]Provides a barrier against skin contact. Disposable nitrile gloves offer good protection against incidental splashes.[5][7] Change gloves immediately upon contamination.
Body Flame-retardant lab coatShould be buttoned and have fitted cuffs[5]Protects skin and personal clothing from contamination.[9]
Respiratory Fit-tested N95 respirator (for solids) or a higher level of protection (e.g., PAPR) if aerosols are generatedNIOSH (US) or CEN (EU) approved[4]Prevents inhalation of airborne particles. The need for respiratory protection should be determined by a risk assessment.[4][6]
Foot Closed-toe, chemically resistant shoes and disposable shoe coversSturdy, non-perforated materialProtects feet from spills and prevents the spread of contamination outside the laboratory.[4][6]

Operational Plan: Safe Handling Protocol

All work with this compound should be performed within a certified chemical fume hood or other suitable containment device to minimize exposure.[4]

Step 1: Preparation and Pre-Handling Check

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary materials, including the compound, solvents, glassware, and waste containers.

  • Inspect all PPE for integrity before donning.

  • Have a spill kit readily accessible.

Step 2: Weighing and Transfer

  • Perform all manipulations, including weighing and transferring, within the fume hood.

  • Use a disposable weighing boat or paper.

  • Handle the solid compound carefully to avoid generating dust.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

Step 3: During the Experiment

  • Keep the container of this compound closed when not in use.

  • Avoid direct contact with the skin, eyes, and clothing.

  • In case of accidental contact, immediately follow the first-aid measures outlined in the available SDS:

    • Skin contact: Wash off with soap and plenty of water.[2][3]

    • Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[2][3]

    • Inhalation: Move the person into fresh air.[2][3]

    • Ingestion: Rinse mouth with water and never give anything by mouth to an unconscious person.[2][3]

  • In all cases of exposure, consult a physician and show them the safety data sheet.[2][3]

Step 4: Post-Experiment

  • Decontaminate all surfaces and equipment used.

  • Properly label and store any remaining compound in a cool, dry, and well-ventilated area.

  • Remove PPE carefully to avoid self-contamination, and dispose of single-use items in the appropriate waste stream.

  • Wash hands thoroughly with soap and water after removing gloves.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step 1: Waste Segregation

  • Segregate waste into solid and liquid streams.

  • Solid waste includes contaminated gloves, weighing paper, and other disposable lab supplies.

  • Liquid waste includes unused solutions and rinse from cleaning glassware.

Step 2: Waste Collection

  • Collect solid waste in a dedicated, labeled, and sealed container.

  • Collect liquid waste in a compatible, labeled, and sealed container. Do not mix with incompatible waste streams.

Step 3: Labeling and Storage

  • Clearly label all waste containers with "Hazardous Waste" and the chemical name: "this compound".

  • Store waste containers in a designated and properly ventilated secondary containment area, away from incompatible materials.

Step 4: Final Disposal

  • Arrange for disposal through a licensed professional waste disposal service.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste & Disposal A Risk Assessment B Gather Materials A->B C Don PPE B->C D Weighing & Transfer C->D E Experimental Use D->E F Decontamination E->F G Segregate Waste F->G H Label & Store Waste G->H I Professional Disposal H->I

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment Selection Logic

PPE_Selection_Logic node_action node_action Start Handling the Compound? SkinContact Potential Skin Contact? Start->SkinContact SplashRisk Splash or Aerosol Risk? DustRisk Dust or Powder Inhalation Risk? SplashRisk->DustRisk No WearGoggles Wear Chemical Splash Goggles SplashRisk->WearGoggles Yes WearFaceShield Wear Face Shield over Goggles SplashRisk->WearFaceShield High WearRespirator Wear Fit-Tested Respirator DustRisk->WearRespirator Yes End Proceed with Caution DustRisk->End No WearGloves Wear Chemically Resistant Gloves SkinContact->WearGloves Yes WearLabCoat Wear Lab Coat & Closed-Toe Shoes SkinContact->WearLabCoat Yes WearGoggles->DustRisk WearFaceShield->DustRisk WearRespirator->End WearGloves->SplashRisk WearLabCoat->SplashRisk

Caption: Decision logic for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.